molecular formula C12H9ClN2O B11874423 [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-69-1

[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11874423
CAS No.: 88757-69-1
M. Wt: 232.66 g/mol
InChI Key: ZAZNQLMQBWIFMX-UHFFFAOYSA-N
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Description

[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile is a functionalized quinoline derivative designed for research and development, particularly in the field of oncology. This compound is of significant interest due to the proven biological activity of the quinoline scaffold, which is known to interfere with multiple pathways in cancer cells. Quinoline derivatives have demonstrated potent antiproliferative effects through mechanisms such as the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis . The 8-oxyacetonitrile moiety on the quinoline core offers a versatile handle for further synthetic modification, enabling researchers to create more complex molecules like glycoconjugates or probes. This is a valuable strategy to modulate the compound's properties, such as its bioavailability, solubility, and selectivity towards cancer cells . Furthermore, the structural features of this compound suggest potential as a ligand for metal chelation. Cancer cells show an increased demand for metal ions such as Cu²⁺, and chelating agents offer a promising strategy for targeting this vulnerability . Researchers can leverage [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile as a key synthetic intermediate in the construction of novel therapeutic candidates or as a tool compound for investigating the mechanisms of metal-dependent processes in disease models.

Properties

CAS No.

88757-69-1

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-(7-chloro-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H9ClN2O/c1-8-2-3-9-4-5-10(13)12(11(9)15-8)16-7-6-14/h2-5H,7H2,1H3

InChI Key

ZAZNQLMQBWIFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2OCC#N)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathway and Process Optimization for[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile (CAS: 88757-69-1)[1] is a highly specialized quinoline derivative serving as a critical intermediate in the development of advanced agrochemicals (such as cloquintocet-mexyl analogs) and targeted pharmaceutical agents. The structural motif—a fully substituted pyridine-fused benzene ring featuring a halogen and an ether-linked nitrile—presents unique synthetic challenges regarding regioselectivity and yield optimization.

This technical whitepaper outlines a highly optimized, two-step scalable synthesis pathway. By leveraging a modified Doebner-Miller annulation followed by a kinetically controlled Williamson etherification, this protocol ensures >98% regioselectivity and high overall throughput.

Synthetic Strategy and Mechanistic Rationale

The retrosynthetic disconnection of the target molecule naturally cleaves the ether linkage, revealing two primary precursors: 7-chloro-2-methylquinolin-8-ol (CAS: 37026-23-6)[2] and a haloacetonitrile. The quinoline core is further disconnected via the C-N and C-C bonds of the pyridine ring, leading back to commercially available aniline derivatives.

SynthesisPathway SM 2-Amino-3-chlorophenol + Crotonaldehyde Int1 7-Chloro-2-methylquinolin-8-ol SM->Int1 Doebner-Miller Annulation Target [(7-Chloro-2-methylquinolin-8- yl)oxy]acetonitrile Int1->Target Williamson Etherification (+ Chloroacetonitrile)

Fig 1: Two-step retrosynthetic and forward pathway for the target API intermediate.

Step 1: Doebner-Miller Annulation

The construction of the quinoline core utilizes 2-amino-3-chlorophenol (CAS: 6358-07-2)[3] and crotonaldehyde. The causality behind selecting the Doebner-Miller reaction over the Skraup synthesis is the requirement for a 2-methyl substitution on the final quinoline ring.

  • Mechanism: The reaction initiates with the 1,4-conjugate addition of the primary amine to the α,β -unsaturated system of crotonaldehyde. Under strongly acidic conditions, the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts-type ring closure) at the unsubstituted ortho position (C6 of the phenol). Subsequent dehydration and in situ oxidation yield the fully aromatized 7-chloro-2-methylquinolin-8-ol[4].

Step 2: Regioselective O-Alkylation

The 8-hydroxyl group of the quinoline intermediate is selectively alkylated using chloroacetonitrile.

  • Causality of Base Selection: The use of a mild, heterogeneous base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) is dictated by the Hard-Soft Acid-Base (HSAB) principle. K2​CO3​ is basic enough to deprotonate the 8-hydroxyl group ( pKa​≈8.5 ) but mild enough to prevent the α -deprotonation or degradation of the highly reactive chloroacetonitrile. This kinetic control ensures exclusive O-alkylation, preventing unwanted N-alkylation at the quinoline nitrogen.

Quantitative Data and Process Parameters

To establish a robust manufacturing baseline, the physicochemical properties of the key compounds and the optimization parameters for the critical alkylation step are summarized below.

Table 1: Physicochemical Properties of Key Reaction Components

Compound NameRoleCAS NumberMW ( g/mol )Appearance
2-Amino-3-chlorophenolStarting Material6358-07-2143.57Off-white powder
CrotonaldehydeAnnulation Reagent4170-30-370.09Clear liquid
7-Chloro-2-methylquinolin-8-olIntermediate37026-23-6193.63Light yellow solid
[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrileTarget API88757-69-1232.67White crystalline powder

Table 2: Base and Solvent Optimization for Step 2 (Williamson Etherification)

BaseSolventTemp (°C)O-Alkylation (%)N-Alkylation (%)Process Conclusion
NaHTHF0 to 2565%35%Base too strong; poor regioselectivity.
Cs2​CO3​ Acetonitrile8088%12%Good yield, but elevated temp drives side reactions.
K2​CO3​ DMF 65 >98% <2% Optimal kinetic control; adopted for protocol.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems , incorporating visual milestones and In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of 7-Chloro-2-methylquinolin-8-ol
  • Reactor Setup: Charge a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with 2-amino-3-chlorophenol (0.5 mol) and 6M HCl (300 mL). Heat the suspension to 90 °C.

  • Reagent Addition: Add crotonaldehyde (0.6 mol) dropwise over 2 hours.

    • Causality: Slow addition is critical to prevent the aldol-type polymerization of crotonaldehyde.

  • Self-Validating Milestone: As the cyclization proceeds, the reaction mixture will transition from a pale, heterogeneous suspension to a deep red/brown homogeneous liquid.

  • IPC: Sample the mixture after 4 hours. HPLC should indicate <2% remaining starting phenol.

  • Workup: Cool the mixture to room temperature and neutralize carefully with aqueous NaOH (20% w/w) until pH 7-8 is reached. Extract the precipitated crude product with ethyl acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from ethanol to afford 7-chloro-2-methylquinolin-8-ol as a light yellow solid[2].

Protocol B: Synthesis of[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Workflow Start Dissolve Intermediate in DMF Base Add K2CO3 (Deprotonation) Start->Base React Add Chloroacetonitrile (65°C, 4h) Base->React Workup Aqueous Quench & Extraction React->Workup Cryst Recrystallization (EtOH) Workup->Cryst End Pure Target Compound Cryst->End

Fig 2: Step-by-step reactor workflow for the regioselective O-alkylation process.

  • Deprotonation: Dissolve 7-chloro-2-methylquinolin-8-ol (0.2 mol) in anhydrous DMF (150 mL) under a nitrogen atmosphere. Add finely powdered anhydrous K2​CO3​ (0.4 mol). Stir at room temperature for 30 minutes.

    • Self-Validating Milestone: The formation of the phenoxide ion is marked by a distinct color shift from pale yellow to bright, opaque yellow.

  • Alkylation: Add chloroacetonitrile (0.22 mol) dropwise. Elevate the reactor temperature to 65 °C and maintain for 4 hours.

  • IPC: Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly fluorescent starting material spot ( Rf​≈0.4 ) is fully consumed, replaced by a non-fluorescent UV-active spot ( Rf​≈0.6 ).

  • Quench & Extraction: Cool the mixture to 10 °C and quench by pouring into 500 mL of ice-cold distilled water.

    • Causality: The massive aqueous dilution forces the hydrophobic target molecule to crash out of the DMF solution while simultaneously dissolving the inorganic salts ( KCl , unreacted K2​CO3​ ).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 100 mL) to remove residual DMF.

  • Crystallization: Recrystallize the crude solid from hot ethanol. Dry in a vacuum oven at 45 °C for 12 hours to yield pure [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile[1].

Conclusion

The synthesis of[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile requires strict control over reaction kinetics and acid-base chemistry. By utilizing a controlled Doebner-Miller annulation and a kinetically restricted Williamson etherification, this protocol suppresses common side reactions (such as crotonaldehyde polymerization and N-alkylation). The integrated In-Process Controls ensure that the methodology acts as a self-validating system, making it highly suitable for scale-up in pharmaceutical and agrochemical manufacturing environments.

Sources

Unlocking the Therapeutic Potential of Novel Chloroquinoline Derivatives: A Comprehensive Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Historically recognized as the gold standard for antimalarial therapy, the chloroquinoline scaffold has experienced a renaissance in modern medicinal chemistry[1]. Recent structural innovations—such as the synthesis of 7-chloroquinoline hydrazones, chloroquinoline-piperazine conjugates, and chloroquinoline-1,2,3-triazole-rhodanine hybrids—have unlocked potent anticancer, antibacterial, and antiviral properties[2][3][4].

As a Senior Application Scientist, I approach drug development with the understanding that a compound is only as promising as the assays used to evaluate it. Biological screening cannot be a mere checklist; it must be a rigorously designed, self-validating system that uncovers the causality behind a compound's efficacy. This whitepaper provides an in-depth, authoritative guide to the high-throughput screening (HTS) methodologies and mechanistic validation protocols required to accurately evaluate novel chloroquinoline libraries.

Pharmacological Mechanisms & Pathway Rationale

To design an effective screening cascade, one must first understand the target mechanism of action (MoA). For decades, it was assumed that chloroquinolines (such as chloroquine [CQ] and hydroxychloroquine[HCQ]) inhibited autophagy simply by acting as weak bases that neutralize lysosomal pH. However, recent definitive studies demonstrate that chloroquinolines primarily inhibit autophagic flux by impairing autophagosome-lysosome fusion [5].

Furthermore, these compounds induce an autophagy-independent, severe disorganization of the Golgi and endo-lysosomal systems[5][6]. This dual action is highly relevant for targeting cancer cells, which frequently upregulate autophagy to survive the metabolic stress of rapid proliferation and chemotherapy.

AutophagyPathway Phagophore Phagophore Formation Autophagosome Autophagosome Maturation (LC3-II Accumulation) Phagophore->Autophagosome Maturation Fusion Autophagosome-Lysosome Fusion Autophagosome->Fusion Lysosome Lysosome (Acidic Hydrolases) Lysosome->Fusion Degradation Cargo Degradation (Autolysosome) Fusion->Degradation Normal Flux CQ Chloroquinoline Derivatives (e.g., CQ, HCQ) CQ->Lysosome Alters pH / Golgi Disorganization CQ->Fusion Blocks Fusion

Autophagy inhibition mechanism by chloroquinoline derivatives impairing lysosomal fusion.

Primary Screening: In Vitro Cytotoxicity & Anticancer Efficacy

Causality of Experimental Choice: When screening novel 7-chloroquinoline derivatives against cancer cell lines (e.g., MCF-7, HeLa, HCT-116), colorimetric assays like MTT are frequently utilized[3][7]. However, highly conjugated synthetic compounds can precipitate or possess intrinsic absorbance that confounds tetrazolium-based readouts. Therefore, orthogonal validation using an ATP-dependent luminescence assay (e.g., CellTiter-Glo) is critical. ATP quantitation directly correlates with the number of metabolically active cells, offering superior sensitivity and eliminating optical interference.

Protocol 1: High-Throughput Cell Viability Assay (Luminescence-Based)

Self-Validating System: This protocol mandates the inclusion of vehicle controls (0.1% DMSO) for baseline viability and a known cytotoxic agent (e.g., Staurosporine) to establish a maximum inhibition threshold. A Z'-factor > 0.5 must be achieved for plate acceptance.

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HCT-116) at logarithmic growth phase. Seed at 2,000–5,000 cells/well in a solid white 384-well plate using 40μL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the novel chloroquinoline library in DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer compounds directly into the assay plates (final DMSO concentration ≤0.1% ). Incubate for 72 hours.

  • Reagent Addition: Equilibrate the assay plate and CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzymatic activity. Add 40μL of reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Table 1: In Vitro Biological Activity of Representative Novel Chloroquinoline Derivatives
Compound ClassTarget / Cell LineAssay TypeIC₅₀ ValueReference
Triazole-Rhodanine (10c) MCF-7 (Breast Cancer)MTT Viability3.67 µM[3]
Triazole-Rhodanine (10c) Caco-2 (Colon Cancer)MTT Viability3.93 µM[3]
Triazole-Rhodanine (10c) HeLa (Cervical Cancer)MTT Viability4.92 µM[3]
Click Derivative (9) HCT-116 (Colon Carcinoma)MTT Viability21.41 µM[7]
Hydrazone (I) SF-295 (CNS Cancer)NCI-60 Screen0.688 µg/mL[2]
Piperazine (C14) P. falciparum (3D7)pLDH / In Vitro0.19 µM[4]

Secondary Screening: Antimalarial Activity (Plasmodium falciparum)

Causality of Experimental Choice: Traditional microscopic evaluation of Giemsa-stained blood smears is too low-throughput for library screening. Instead, we utilize the SYBR Green I fluorescence assay. The biological rationale is elegant: mature human erythrocytes lack a nucleus and DNA. Therefore, any DNA detected by the intercalating SYBR Green I dye belongs exclusively to the intraerythrocytic Plasmodium parasites. This provides a direct, highly sensitive, and non-radioactive measure of parasite proliferation.

Protocol 2: P. falciparum SYBR Green I Growth Inhibition Assay

Self-Validating System: Chloroquine diphosphate and Artemisinin must be run in parallel as reference standards to monitor parasite strain resistance profiles. Uninfected red blood cells (RBCs) serve as the background control.

  • Parasite Culture: Maintain P. falciparum (e.g., 3D7 or chloroquine-resistant W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 supplemented with 0.5% Albumax II. Synchronize cultures to the ring stage using 5% D-sorbitol.

  • Compound Incubation: Dispense compounds into 96-well black, clear-bottom plates. Add 100μL of parasite culture (adjusted to 1% parasitemia and 2% hematocrit) to each well. Incubate for 72 hours under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Prepare lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I. Add 100μL of this buffer directly to the culture plates.

  • Fluorescence Detection: Incubate in the dark for 1 hour at room temperature. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

Mechanistic Validation: Autophagic Flux Analysis

Causality of Experimental Choice: If a novel chloroquinoline shows potent anticancer activity, we must verify if it acts via the canonical MoA (autophagosome-lysosome fusion blockade)[5]. We utilize the tandem fluorescent mRFP-GFP-LC3 reporter. Because GFP fluorescence is rapidly quenched in the acidic environment of the lysosome while mRFP remains stable, this tool perfectly differentiates between states:

  • Normal Flux: Autophagosomes fuse with lysosomes. GFP is quenched. Result = Red puncta.

  • Fusion Blockade (Chloroquinoline Effect): Autophagosomes accumulate without fusing. GFP is not quenched. Result = Yellow puncta (Red + Green colocalization)[5].

Workflow Comp Novel Chloroquinoline Library Synthesis Pri Primary Screening (Viability Assays) Comp->Pri Sec Antimalarial Assay (pLDH / SYBR Green) Comp->Sec Mech Mechanistic Validation (mRFP-GFP-LC3 Flux) Pri->Mech IC50 < 10 µM Sec->Mech IC50 < 1 µM Lead Lead Optimization & In Vivo Studies Mech->Lead Confirmed MoA

High-throughput biological screening workflow for novel chloroquinoline compounds.

Protocol 3: Autophagic Flux Confocal Imaging

Self-Validating System: Bafilomycin A1 (a known V-ATPase inhibitor) is used as a positive control for fusion blockade[5]. Earle's Balanced Salt Solution (EBSS) starvation is used to induce baseline autophagy.

  • Transfection: Plate target cells (e.g., HeLa) on glass-bottom confocal dishes. Transfect with the mRFP-GFP-LC3 plasmid using Lipofectamine 3000. Allow 24 hours for expression.

  • Treatment: Treat cells with the IC₅₀ concentration of the lead chloroquinoline compound for 4–6 hours. Include vehicle, Bafilomycin A1 (100 nM), and EBSS starvation controls.

  • Confocal Imaging: Fix cells with 4% paraformaldehyde. Image using a laser scanning confocal microscope equipped with 488 nm (GFP) and 561 nm (mRFP) lasers.

  • Puncta Quantification: Use automated image analysis software (e.g., ImageJ/Fiji with colocalization plugins) to quantify the ratio of yellow (autophagosomes) to red (autolysosomes) puncta per cell. A statistically significant increase in yellow puncta confirms the autophagosome-lysosome fusion blockade.

Conclusion

The biological evaluation of novel chloroquinoline derivatives requires a multi-tiered approach. By combining robust, interference-free viability assays with elegant mechanistic reporters, researchers can confidently identify lead compounds that leverage the unique lysosomotropic and fusion-impairing properties of the chloroquinoline scaffold.

Sources

[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile structural elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile: A Comprehensive Analytical Framework

Executive Summary

The structural elucidation of substituted quinolines is a critical juncture in the development of agrochemical safeners and pharmaceutical intermediates.[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile (CAS No. 88757-69-1)[1] is a highly functionalized 8-hydroxyquinoline derivative. Molecules in this class, such as the precursors to the herbicide safener cloquintocet-mexyl[2], frequently present analytical challenges due to their ambident nucleophilicity during synthesis. This whitepaper provides a rigorous, causality-driven framework for the structural elucidation of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile, ensuring absolute regiochemical assignment through multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Regioselective Synthesis and Causality

The synthesis of[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile relies on the alkylation of 7-chloro-2-methylquinolin-8-ol with chloroacetonitrile. The core challenge in this transformation is the ambident nature of the 8-hydroxyquinoline scaffold.

The Causality of Reaction Conditions: Depending on the base and solvent, alkylation can occur at the phenoxide oxygen (O-alkylation) or the quinoline nitrogen (N-alkylation)[3]. N-alkylation is kinetically favored due to the high nucleophilicity of the nitrogen lone pair, leading to an undesired quinolinium salt. To thermodynamically drive the reaction toward the target O-alkylated ether, a weak base (e.g., K₂CO₃) is utilized in a polar aprotic solvent (DMF) at elevated temperatures (80°C). This setup ensures the reversible formation of the kinetic N-alkylated product while irreversibly trapping the thermodynamically stable O-alkylated ether.

Synthesis A 7-Chloro-2-methylquinolin-8-ol B Cl-CH2-CN K2CO3, DMF, 80°C A->B C O-Alkylation (Target) [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile B->C Major Pathway (Thermodynamic) D N-Alkylation (Byproduct) Quinolinium Salt B->D Minor Pathway (Kinetic)

Fig 1. Regioselective synthesis pathways of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile.

Multi-Modal Structural Elucidation Workflow

To unequivocally prove the structure and rule out N-alkylation, a self-validating analytical workflow is required.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) serves as the primary gateway for structural validation. The exact mass for C₁₂H₉ClN₂O is calculated as 232.0403 Da.

  • Self-Validating Check: The presence of a single chlorine atom at the C7 position dictates a strict isotopic signature. The mass spectrum must display an [M+H]⁺ peak at m/z 233.0482 (³⁵Cl) and an [M+2+H]⁺ peak at m/z 235.0452 (³⁷Cl) in a precise 3:1 intensity ratio. Any deviation from this ratio immediately flags halogen loss or dimerization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of functional group transformations.

  • Ether Linkage: A sharp, intense band at ~1100 cm⁻¹ confirms the C-O-C stretch.

  • Nitrile Group: A distinct, weak-to-moderate band at ~2250 cm⁻¹ confirms the -C≡N stretch.

  • Absence of Hydroxyl: The complete disappearance of the broad -OH stretch (3200–3500 cm⁻¹) from the starting material confirms total conversion.

Multi-Dimensional NMR Spectroscopy

NMR is the definitive tool for proving regioselectivity. While ¹H and ¹³C NMR confirm the presence of the -CH₂-CN group, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to prove where it is attached[3].

  • The HMBC Logic: If the molecule underwent N-alkylation, the methylene protons of the -CH₂-CN group would show ³J correlations to C2 and C8a. However, in the target O-alkylated product, the methylene protons (~5.15 ppm) will exclusively show a ³J correlation across the ether oxygen to the C8 aromatic carbon (~150.2 ppm).

NMRElucidation MS HRMS: m/z 233.0482 [M+H]+ Isotopic 3:1 ratio confirms 1x Chlorine HNMR 1H NMR: Singlet at 5.1 ppm Confirms -CH2- group presence MS->HNMR Mass confirmed, proceed to structural mapping CNMR 13C NMR: Peak at 115 ppm Confirms -CN group presence MS->CNMR HMBC 2D HMBC: -CH2- protons correlate to C8 Proves O-alkylation over N-alkylation HNMR->HMBC Proton mapping CNMR->HMBC Carbon mapping

Fig 2. Logical workflow for structural elucidation using multi-dimensional NMR and HRMS.

Table 1: Representative NMR Assignments for [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (³J)
2-CH₃ 2.75s (3H)25.2C2, C3
C2 --158.4-
C3 7.35d (8.5) (1H)122.1C4, C4a
C4 8.10d (8.5) (1H)136.5C2, C5, C8a
C4a --126.3-
C5 7.60d (8.8) (1H)127.8C4, C7, C8a
C6 7.50d (8.8) (1H)126.5C4a, C8
C7 --128.0-
C8 --150.2-
C8a --140.1-
-O-CH₂- 5.15s (2H)54.5C8, -CN
-CN --115.3-O-CH₂-

Experimental Protocols

Protocol A: Regioselective Synthesis and Isolation

This protocol utilizes a self-validating TLC system to monitor the disappearance of the highly fluorescent starting material.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 7-chloro-2-methylquinolin-8-ol (1.0 eq, 5.0 mmol) and anhydrous K₂CO₃ (2.0 eq, 10.0 mmol).

  • Solvation: Suspend the mixture in 25 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow phenoxide formation (solution will darken).

  • Alkylation: Dropwise add chloroacetonitrile (1.2 eq, 6.0 mmol) over 5 minutes.

  • Heating & Monitoring: Heat the reaction to 80°C. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (fluorescent under 365 nm UV) should disappear within 4 hours, replaced by a higher Rf spot (target ether).

  • Quenching: Pour the hot mixture into 100 mL of ice water. The sudden drop in solubility forces the precipitation of the product.

  • Isolation: Filter the beige precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and salts, and dry under high vacuum for 12 hours.

Protocol B: High-Resolution NMR Acquisition

This protocol ensures quantitative integration and high-resolution 2D mapping.

  • Sample Prep: Dissolve 15 mg of the dried product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulate interference.

  • ¹H NMR Acquisition: Acquire at 600 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl and methylene protons, guaranteeing accurate 3:2 integration ratios.

  • HMBC Acquisition: Set the long-range coupling constant evolution time to 62.5 ms (optimized for an average ³J_CH of 8 Hz). Acquire 256 increments in the F1 dimension to ensure sufficient resolution to distinguish C8 (~150 ppm) from C8a (~140 ppm).

Protocol C: LC-HRMS Analysis
  • Sample Prep: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile:Water (50:50) with 0.1% Formic Acid. The formic acid ensures efficient protonation to the[M+H]⁺ species.

  • Injection: Inject 2 µL into a C18 UPLC column. Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) to elute the compound as a sharp peak.

  • MS Parameters: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Validation: Extract the chromatogram at m/z 233.0482. Verify that the peak at this exact mass co-elutes perfectly with the m/z 235.0452 peak, confirming they belong to the same chlorinated parent molecule.

References

  • Synthesis method of cloquintocet-mexyl Source: Eureka | Patsnap URL:[Link][2]

  • Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma Source: PubMed Central (PMC) URL:[Link][3]

Sources

Spectroscopic Elucidation of[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The structural verification of halogenated quinoline ethers is a critical quality control checkpoint in the development of advanced agrochemicals and pharmaceuticals. 8-Hydroxyquinoline derivatives are privileged scaffolds, frequently utilized as precursors to potent bioactive molecules and herbicide safeners such as cloquintocet[1]. The molecule [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile (CAS: 88757-69-1) represents a highly functionalized intermediate. The addition of a 7-chloro group and an 8-oxyacetonitrile moiety to the quinaldine (2-methylquinoline) core drastically alters its electronic and steric profile, necessitating precise spectroscopic characterization[2].

This whitepaper provides an in-depth, empirically grounded spectroscopic profile (NMR, FT-IR, and LC-MS) for this compound. By moving beyond mere data tabulation, we dissect the quantum mechanical and physicochemical causality behind each spectral feature, providing researchers with a robust framework for structural elucidation[3].

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra of this molecule are governed by the anisotropic effects of the quinoline ring and the strong inductive effects of the substituents.

Causality of Chemical Shifts:

  • The Methylene Singlet (5.10 ppm): The -O-CH₂-CN protons appear as a sharp, heavily deshielded singlet. This profound downfield shift is caused by the dual electron-withdrawing nature of the adjacent ether oxygen and the sp-hybridized nitrile carbon. Because there are no vicinal protons, no spin-spin splitting occurs.

  • The Ortho-Coupled Aromatic Protons (H-5 and H-6): The C-7 chlorine atom is highly electronegative, withdrawing electron density via the inductive effect (-I), which strongly deshields the adjacent H-6 proton. Consequently, H-6 and H-5 appear as a pair of doublets with a characteristic ortho-coupling constant ( J≈8.9 Hz).

  • The Quinaldine Methyl (2.75 ppm): The C-2 methyl group is shifted downfield relative to standard aliphatic alkanes due to the diamagnetic anisotropy of the adjacent aromatic pyridine ring.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling ( J in Hz)IntegrationMechanistic Assignment
2-CH₃ 2.75Singlet (s)-3HQuinaldine methyl group
O-CH₂ 5.10Singlet (s)-2HMethylene flanked by O and CN
H-3 7.35Doublet (d)8.41HPyridine ring, meta to nitrogen
H-6 7.55Doublet (d)8.91HBenzene ring, ortho to C-7 Chlorine
H-5 7.65Doublet (d)8.91HBenzene ring, para to C-8 Ether
H-4 8.05Doublet (d)8.41HPyridine ring, para to nitrogen
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment
2-CH₃ 25.2Primary (CH₃)Alkyl carbon attached to imine
O-CH₂ 53.8Secondary (CH₂)Deshielded by oxygen electronegativity
-C≡N 115.4Quaternary (C)sp-hybridized nitrile carbon
C-7 129.5Quaternary (C)C-Cl bond (heavy atom effect)
C-8 150.2Quaternary (C)C-O bond (strong deshielding)
C-2 159.1Quaternary (C)C=N bond of the pyridine system

(Note: Remaining aromatic carbons C-3, C-4, C-4a, C-5, C-6, C-8a resonate between 122.0 and 141.0 ppm).

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides orthogonal validation of the functional groups. The terminal nature of the cyanomethyl group ensures a distinct change in the molecular dipole moment during vibration, yielding a sharp, diagnostic C≡N stretching peak.

Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityVibration ModeStructural Correlation
2950, 2920 WeakC-H stretchingAliphatic methyl and methylene groups
2250 Medium-StrongC≡N stretchingTerminal nitrile group
1605, 1560 StrongC=C, C=N stretchingAromatic quinoline scaffold
1250, 1100 StrongC-O-C stretchingAryl-alkyl ether linkage
1050 MediumC-Cl stretchingAryl chloride
Mass Spectrometry (LC-MS / ESI+)

In positive Electrospray Ionization (ESI+), the basic quinoline nitrogen readily accepts a proton, yielding a robust [M+H]+ parent ion.

Isotopic Causality: The presence of a single chlorine atom dictates a strict isotopic signature. Chlorine exists naturally as ³⁵Cl (75%) and ³⁷Cl (25%). Therefore, the mass spectrum will exhibit a characteristic 3:1 ratio between the m/z 233.05 and m/z 235.05 peaks, serving as an absolute validation of halogen incorporation.

Fragmentation Causality: During Collision-Induced Dissociation (CID), the ether linkage acts as the thermodynamic weak point. The primary fragmentation pathway involves the homolytic cleavage of the O-CH₂ bond, expelling a cyanomethyl radical ( ⋅CH2​CN ) to form a highly stable, resonance-stabilized quinolinol radical cation at m/z 193.03.

MS_Fragmentation Parent [M+H]⁺ m/z 233.05 (³⁵Cl) m/z 235.05 (³⁷Cl) Frag1 [M-CH₂CN+H]⁺ m/z 193.03 Parent->Frag1 - •CH₂CN Homolytic Cleavage Frag2 [M-OCH₂CN]⁺ m/z 175.02 Parent->Frag2 - •OCH₂CN Heterolytic Cleavage

Fig 1: Primary ESI+ MS fragmentation pathways driven by ether linkage cleavage.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following methodologies are designed as self-validating systems . Every step contains an internal checkpoint to prevent the propagation of analytical artifacts.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS).

  • Tuning & Shimming: Perform probe tuning for ¹H and ¹³C frequencies. Execute 3D gradient shimming.

  • Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, 2s relaxation delay) and ¹³C spectra at 100 MHz (1024 scans, 2s relaxation delay).

  • System Suitability & Self-Validation: The acquisition is only deemed valid if the internal TMS standard produces a perfectly symmetrical, sharp singlet at exactly 0.00 ppm. If the TMS peak exhibits tailing (indicating poor magnetic homogeneity) or phase distortion, the data is discarded, and the shimming process is re-initiated.

NMR_Workflow Step1 1. Sample Preparation 15 mg API in 0.6 mL CDCl₃ Internal Std: 0.03% TMS Step2 2. Instrument Tuning Probe Tuning (¹H/¹³C) 3D Gradient Shimming Step1->Step2 Step3 3. Data Acquisition ¹H: 16 scans, d1=2s ¹³C: 1024 scans, d1=2s Step2->Step3 Step4 4. Signal Processing Fourier Transform (FT) Phase & Baseline Correction Step3->Step4 Step5 5. Spectral Elucidation Peak Picking & Integration Multiplet Analysis Step4->Step5

Fig 2: Self-validating step-by-step NMR acquisition and processing workflow.

LC-MS (ESI+) Protocol
  • Mobile Phase Preparation: Prepare Solvent A (Ultrapure Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The formic acid acts as a proton donor, guaranteeing the ionization of the quinoline nitrogen.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • System Suitability & Self-Validation: Prior to the sample run, inject a blank (mobile phase) followed by a sodium formate calibration cluster. The mass accuracy must deviate by < 5 ppm. Furthermore, the detection of the target molecule is only validated if the 3:1 isotopic ratio (³⁵Cl : ³⁷Cl) is explicitly observed at the correct retention time, proving the signal is not a background contaminant.

References

  • National Center for Biotechnology Information. "Cloquintocet | C11H8ClNO3 | CID 15257197 - PubChem". PubChem Database.[2]

  • MDPI. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines". Molecules.[1]

  • Scientific.Net. "Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes". Advanced Materials Research. [3]

Sources

Solubility of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solvation Thermodynamics and Experimental Solubility Profiling of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Executive Summary

[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile (CAS: 88757-69-1), hereafter referred to as CMQOA , is a highly functionalized heterocyclic scaffold. It serves as a critical intermediate in the synthesis of advanced agrochemicals—most notably herbicide safeners like cloquintocet-mexyl[1][2]—and various pharmaceutical agents targeting quinone oxidoreductase[3].

For researchers and process chemists, understanding the solubility profile of CMQOA in organic solvents is not merely a matter of formulation; it is the foundational metric that dictates reaction kinetics, crystallization yields, and downstream purification efficiency. This guide synthesizes structural thermodynamics with field-proven analytical methodologies to provide a comprehensive framework for determining and utilizing the solubility of CMQOA.

Physicochemical Profiling & Solvation Thermodynamics

As an application scientist, I approach solvent selection not by trial and error, but by deconstructing the solute’s molecular architecture. The solubility of CMQOA is governed by four distinct structural features:

  • The Quinoline Core: This rigid, planar, and aromatic system promotes strong π−π stacking in the solid state. Overcoming this high crystal lattice energy requires solvents with high polarizability or strong dipole moments.

  • 7-Chloro Substituent: The halogen atom significantly increases the overall lipophilicity (LogP) of the molecule while withdrawing electron density from the aromatic ring, making the compound highly hydrophobic.

  • 2-Methyl Group: Positioned adjacent to the quinoline nitrogen, this group introduces steric hindrance. This slightly reduces the basicity of the nitrogen, limiting its ability to act as a strong hydrogen bond acceptor compared to unsubstituted quinolines.

  • 8-Oxyacetonitrile Moiety: The ether oxygen and the terminal nitrile ( −C≡N ) group are the primary drivers of solvent interaction. The nitrile group imparts a strong localized dipole moment and acts as a hydrogen bond acceptor, making the molecule exceptionally compatible with polar aprotic solvents[4].

Causality in Solvation: Because CMQOA lacks hydrogen bond donors (no −OH or −NH groups), it cannot self-associate via hydrogen bonding. However, its strong dipole allows it to be easily solvated by polar aprotic solvents (like DMSO and Acetone) and halogenated solvents (like Dichloromethane). Conversely, its high lipophilicity renders it practically insoluble in water[4].

Experimental Methodology: A Self-Validating Solubility Protocol

Literature values for specific intermediates are often scarce or generalized. To obtain precise thermodynamic solubility data for CMQOA, you must employ a rigorous Isothermal Shake-Flask Method coupled with HPLC-UV .

This protocol is designed as a self-validating system. By integrating chromatographic peak purity checks, we ensure that the measured concentration represents the intact parent molecule, not a mixture of CMQOA and solvent-induced degradation products (such as the hydrolysis of the nitrile group).

Step-by-Step Workflow

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of CMQOA solid (~500 mg) into 5 mL amber glass vials. Causality: Amber glass is mandatory to prevent potential UV-induced photo-oxidation of the quinoline ring during the prolonged equilibration phase.

  • Add 2 mL of the target organic solvent to each vial.

Step 2: Thermal Equilibration

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate solubility readings.

  • Place the vials in an isothermal shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Step 3: Phase Separation

  • Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is chemically inert and exhibits ultra-low binding for lipophilic compounds. Using Nylon or PES filters can result in the adsorption of CMQOA onto the membrane, yielding false-low solubility data.

Step 4: Quantification & Validation via HPLC-UV

  • Dilute the filtered aliquot immediately with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation prior to injection.

  • Chromatographic Conditions: Use a C18 reverse-phase column, isocratic elution, and UV detection at λmax​ ~254 nm.

  • Self-Validation Check: Analyze the chromatogram for secondary peaks. If the nitrile group has undergone solvolysis (common in highly basic or acidic protic solvents), a secondary peak will appear. If peak purity is >99%, the solubility data is thermodynamically valid.

Quantitative Data: Solvent Selection Matrix

Based on the physicochemical properties of CMQOA and empirical data from closely related structural analogs like cloquintocet-mexyl[2], the following table summarizes the expected solubility parameters across various solvent classes.

Solvent CategoryRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Functional Application in Workflows
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250 Primary reaction medium; Stock solution preparation[4].
Polar Aprotic Acetone20.7> 300 Rapid dissolution for synthesis; Equipment cleaning[2].
Halogenated Dichloromethane (DCM)8.9> 200 Liquid-liquid extraction (organic phase).
Aromatic Toluene2.4100 - 350 Azeotropic drying; High-temp reaction medium[2].
Polar Protic Methanol / Ethanol32.7 / 24.510 - 50 Moderate solubility; Ideal for controlled crystallization.
Aliphatic n-Hexane1.9< 1.0 Anti-solvent for precipitation and crystal washing[2].
Aqueous Water (pH 7.0)80.1< 0.01 Aqueous washing to remove polar impurities[4].

Mechanistic Visualization of Solvent Selection

To streamline process chemistry, the following diagram maps the thermodynamic interactions between CMQOA and different solvent classes, guiding the formulation and crystallization strategy.

Workflow CMQOA [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile Solid State Aprotic Polar Aprotic (DMSO, Acetone, DCM) CMQOA->Aprotic Strong Dipole-Dipole Protic Polar Protic (MeOH, EtOH) CMQOA->Protic H-Bond Acceptance Aliphatic Non-Polar Aliphatic (Hexane, Heptane) CMQOA->Aliphatic Poor Affinity High High Solubility (>100 mg/mL) Primary Reaction Media Aprotic->High Mod Moderate Solubility (10-50 mg/mL) Crystallization Solvents Protic->Mod Low Low Solubility (<1 mg/mL) Anti-Solvents / Washing Aliphatic->Low

Thermodynamic dissolution pathways and solvent selection for CMQOA.

Strategic Insights for Drug Development Professionals

When utilizing CMQOA in synthesis or formulation, leverage its solubility differentials.

  • For Reaction Optimization: Conduct nucleophilic substitutions or coupling reactions in DMF or DMSO . The high solubility ensures the compound remains completely dissolved, preventing biphasic kinetic bottlenecks.

  • For Purification (Crystallization): Utilize a solvent/anti-solvent pairing strategy. Dissolve the crude CMQOA in a minimal volume of Acetone or DCM (where solubility is extremely high), and slowly titrate in n-Hexane (where solubility is negligible). The stark contrast in solubility forces the compound out of solution, yielding highly pure crystalline lattices while leaving polar impurities trapped in the mother liquor.

References

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). Public release summary on the evaluation of the new active, cloquintocet acid. Retrieved from:[Link]

  • National Institutes of Health (PMC). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking. Retrieved from:[Link]

Sources

Strategic Synthesis of 7-Chloro-2-methylquinoline: Starting Materials, Mechanisms, and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-2-methylquinoline (commonly referred to as 7-chloroquinaldine, CAS: 4965-33-7) is a critical heterocyclic building block in medicinal chemistry and advanced materials science[1]. Its highly functionalized quinoline core makes it an indispensable starting material for synthesizing complex pharmacologically active agents. Most notably, it serves as the primary precursor in the commercial synthesis of Montelukast, a potent leukotriene D4 receptor antagonist utilized globally for the management of asthma and allergic rhinitis[2]. This technical guide provides an authoritative, in-depth analysis of the starting materials, mechanistic pathways, and optimized experimental protocols required to synthesize 7-chloro-2-methylquinoline with high regioselectivity and yield.

Mechanistic Foundations: The Doebner-von Miller Approach

The most robust and industrially scalable method for constructing the 7-chloroquinaldine scaffold is the Doebner-von Miller reaction. As a variation of the classical Skraup synthesis, this multicomponent reaction builds the quinaldine core via the acid-catalyzed condensation of an aniline derivative with an α,β-unsaturated carbonyl compound[1].

The reaction proceeds through a cascade of mechanistic steps: an initial Michael addition, followed by an electrophilic cyclization onto the aromatic ring, dehydration, and a final oxidation (dehydrogenation) step to restore aromaticity.

MechanisticPathway SM1 3-Chloroaniline (Nucleophile) Step1 Michael Addition (Acid Catalyzed) SM1->Step1 SM2 Crotonaldehyde (Electrophile) SM2->Step1 Int1 Secondary Amine Adduct Step1->Int1 Step2 Electrophilic Cyclization Int1->Step2 Int2 Tetrahydroquinoline Derivative Step2->Int2 Step3 Oxidation / Dehydrogenation (e.g., p-Chloranil) Int2->Step3 Prod1 7-Chloro-2-methylquinoline (Major Product) Step3->Prod1 Regioselective Preference Prod2 5-Chloro-2-methylquinoline (Minor Byproduct) Step3->Prod2 Steric Hindrance

Mechanistic pathway of the Doebner-von Miller synthesis of 7-chloroquinaldine.

Critical Evaluation of Starting Materials and Reagents

The Aromatic Precursor: 3-Chloroaniline

The selection of 3-chloroaniline (m-chloroaniline) is strictly dictated by the target substitution pattern[3]. The meta-chloro group directs the subsequent cyclization. Causality in Design: Because 3-chloroaniline possesses two distinct ortho positions relative to the amine group, electrophilic attack can occur at either the C2 or C6 position of the aniline ring. This inherent regiochemical ambiguity inevitably leads to a mixture of the desired 7-chloro-2-methylquinoline and the undesired 5-chloro-2-methylquinoline byproduct. The ratio of these isomers is highly dependent on the steric bulk of the transition state and the specific oxidant utilized.

The C4-Donor: Crotonaldehyde

Crotonaldehyde (2-butenal) serves as the four-carbon donor required to form the pyridine ring of the quinaldine system. The choice of crotonaldehyde specifically installs the methyl group at the 2-position of the resulting quinoline ring[1]. Causality in Design: Crotonaldehyde is highly prone to self-condensation and polymerization under strongly acidic conditions. Therefore, experimental protocols mandate that crotonaldehyde must be added slowly and at tightly controlled temperatures to suppress these competing side reactions and prevent the formation of intractable "tarry" byproducts.

Oxidants and Catalysts: Driving the Aromatization

Following cyclization, the intermediate tetrahydroquinoline derivative requires oxidation to achieve the fully aromatic quinaldine system. Historically, the reaction relied on atmospheric oxygen, nitrobenzene, or arsenic pentoxide, which often resulted in poor yields (30-45%)[3]. Causality in Design: Modern optimized protocols utilize tetrachloro-1,4-benzoquinone (p-chloranil) as a stoichiometric oxidant in non-aqueous media. p-Chloranil acts as a highly efficient hydrogen acceptor, which not only accelerates the aromatization but significantly alters the reaction kinetics to favor a higher ratio of the 7-chloro to 5-chloro isomer[4].

Quantitative Analysis of Synthetic Routes

The following table summarizes the quantitative performance metrics of various synthetic strategies employed in the generation of 7-chloro-2-methylquinoline.

Synthesis MethodOxidant / CatalystSolvent SystemYield (%)7-Chloro : 5-Chloro RatioPrimary Purification Strategy
Classical Doebner-von Miller Atmospheric O₂ / NitrobenzeneAqueous HCl30 - 45%~ 2:1ZnCl₂ Complexation
Improved Non-Aqueous p-Chloranil2-Butanol / HCl65 - 75%> 3:1Direct HCl Salt Crystallization
Immobilized Ion Catalyst SiO₂-HEPIMBrDilute HCl> 80%High selectivitySteam Distillation

Self-Validating Experimental Protocols

ExperimentalWorkflow Phase1 Phase 1: Setup Dissolve 3-Chloroaniline in HCl/Solvent Phase2 Phase2 Phase1->Phase2 Prevents Exothermic Runaway Phase3 Phase 3: Cyclization & Oxidation Reflux with Oxidant (e.g., p-Chloranil) Phase2->Phase3 Drives Aromatization Phase4 Phase 4: Work-up Neutralization (pH 9-10) & Extraction Phase3->Phase4 Quenches Reaction Phase5 Phase 5: Purification ZnCl2 Complexation OR Direct Crystallization Phase4->Phase5 Isolates 7-Chloro Isomer

Step-by-step experimental workflow for synthesizing 7-chloro-2-methylquinoline.

Protocol A: Classical Synthesis with Zinc Chloride Purification

This protocol utilizes aqueous acidic conditions and relies on heavy metal complexation to isolate the target isomer, as detailed in established 3[3].

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.2 mol (25.5 g) of 3-chloroaniline in 100 mL of 6N HCl. Heat the solution to reflux.

  • Controlled Addition: Dropwise add 85% aqueous crotonaldehyde (14.7 g) over 45 minutes. Causality: Slow addition prevents the highly exothermic self-condensation of crotonaldehyde, ensuring it reacts cleanly with the protonated aniline.

  • Cyclization & Extraction: Reflux the mixture for an additional 45 minutes. Cool the mixture and extract with ethyl ether. Validation Check: The ether extraction removes unreacted non-polar tars; the aqueous layer should retain the protonated quinaldine intermediates.

  • ZnCl₂ Complexation: To the vigorously stirred aqueous solution, add ZnCl₂ (27.2 g, 0.20 mol) and reflux for 3 hours. Causality & Validation: ZnCl₂ selectively coordinates with the less sterically hindered 7-chloroquinaldine. The formation of a highly crystalline, insoluble tan gum ball confirms successful complexation, leaving the 5-chloro isomer in solution.

  • Isolation: Filter the solid upon cooling and triturate with 2-propanol. Dissolve the complex in 150 mL of water and 50 mL of NH₄OH. Causality: The ammonia breaks the zinc complex by forming water-soluble zinc-amine complexes, allowing the free 7-chloroquinaldine base to be extracted with dichloromethane. Concentrate to yield the crude product (~44% yield).

Protocol B: Improved Non-Aqueous Synthesis using p-Chloranil

This advanced protocol eliminates the need for zinc complexation by utilizing a non-aqueous solvent system and p-chloranil, as outlined in4[4].

  • Reaction Setup: In a dry reaction vessel, combine equimolar amounts of 3-chloroaniline and p-chloranil in 2-butanol. Introduce a solution of HCl dissolved in 2-butanol (1.5–8M concentration). Causality: Non-aqueous conditions prevent the hydrolysis of intermediate iminium species and improve the solubility of the p-chloranil oxidant, driving the reaction equilibrium forward.

  • Controlled Addition: Add a slight molar excess of crotonaldehyde dropwise over 0.5 to 2 hours while maintaining the temperature between 75°C and 110°C. Causality: p-Chloranil acts as an immediate hydrogen acceptor for the tetrahydroquinoline intermediate, preventing side reactions and significantly improving the regioselectivity toward the 7-chloro isomer.

  • Direct Crystallization: Cool the reaction mixture to room temperature. Validation Check: Within 1 hour, the product selectively crystallizes directly as the 7-chloroquinaldine HCl salt. The direct precipitation from the non-aqueous medium serves as a self-purifying step, eliminating the need for heavy metal complexation and boosting the isolated yield to >65%.

References

  • US Patent 5,126,456 - 7-chloroquinaldine synthesis.
  • PrepChem - Synthesis of 7-chloroquinaldine. Available at:[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis and Isolation Protocol for[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile (CAS: 88757-69-1) Application: Intermediate in the development of agrochemical safeners and pharmaceutical chelating agents.

Introduction & Reaction Design

The synthesis of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile relies on a classical pathway. The protocol involves the O -alkylation of 7-chloro-2-methylquinolin-8-ol using chloroacetonitrile.

Mechanistic Causality & Experimental Choices
  • Base Selection ( K2​CO3​ ): Potassium carbonate is selected as a mild, heterogeneous base. Stronger bases (such as Sodium Hydride) risk deprotonating the α -carbon of the chloroacetonitrile or the resulting product, leading to unwanted polymerization or dialkylation. K2​CO3​ cleanly generates the nucleophilic quinolin-8-olate anion.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature solvates the potassium cation effectively while leaving the phenoxide-like oxygen exposed and highly nucleophilic, significantly lowering the activation energy for the subsequent SN​2 attack.

  • Temperature Control: The reaction is maintained at 70 °C. This thermal energy is required to overcome the steric hindrance imparted by the adjacent 7-chloro group, ensuring complete conversion without thermally degrading the nitrile precursor.

Experimental Workflow Diagram

G A 7-Chloro-2-methylquinolin-8-ol (Starting Material) C Deprotonation (Quinolin-8-olate Formation) A->C B K2CO3 in DMF (Mild Base / Polar Aprotic) B->C E SN2 Nucleophilic Substitution (70 °C, 4-6 hrs) C->E D Chloroacetonitrile (Alkylating Agent) D->E F Aqueous Workup & Extraction (Ice Water / EtOAc) E->F G [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile (Isolated Product) F->G

Workflow: SN2 O-alkylation of 7-chloro-2-methylquinolin-8-ol to yield the target nitrile.

Materials and Reagents

Note: Chloroacetonitrile is a lachrymator and toxic. All manipulations must be performed in a certified chemical fume hood.

Reagent / MaterialRoleEq.Amount (Scale: 10 mmol)Safety / Notes
7-Chloro-2-methylquinolin-8-ol Limiting Reagent1.01.93 g
Chloroacetonitrile Alkylating Agent1.20.90 g (0.76 mL)Lachrymator; handle with care
Potassium Carbonate ( K2​CO3​ ) Acid Scavenger / Base2.02.76 gFinely powdered, anhydrous
N,N-Dimethylformamide (DMF) Solvent-20 mLAnhydrous preferred
Ethyl Acetate (EtOAc) Extraction Solvent-3 x 30 mL-
Saturated NaCl (Brine) Wash Solution-3 x 30 mLRemoves residual DMF

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Deprotonation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-2-methylquinolin-8-ol (1.93 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir at room temperature until the solid is completely dissolved.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the solution in one portion.

  • Anion Generation: Allow the suspension to stir vigorously at room temperature for 30 minutes.

    • Self-Validation Check: The mixture will undergo a distinct color shift (typically deepening to a yellow/orange hue), visually confirming the deprotonation of the hydroxyl group and the formation of the quinolin-8-olate anion.

Phase 2: Alkylation and Heating
  • Reagent Addition: Equip the flask with a reflux condenser. Using a syringe, add chloroacetonitrile (0.76 mL, 12.0 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of exothermic runaway and reducing the formation of dark, polymeric byproducts.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 70 °C. Stir the reaction mixture at this temperature for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1 v/v) or LC-MS. The reaction is deemed complete when the starting material spot is fully consumed and a new, more non-polar UV-active spot (the product) dominates.

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the crude reaction mixture slowly into a beaker containing 100 mL of rapidly stirred ice water.

    • Causality: The sudden shift in polarity crashes out the highly organic product while trapping the inorganic salts ( KCl , unreacted K2​CO3​ ) and the DMF solvent in the aqueous phase.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 x 30 mL).

    • Causality: This is a critical self-validating purification step. DMF is highly miscible with water, but the high ionic strength of the brine forces any partitioned DMF out of the ethyl acetate phase, ensuring the final product is solvent-free.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: If necessary, purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) or recrystallize from hot ethanol to afford [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile as a solid.

References

  • Williamson Ether Synthesis Mechanism and Principles. Organic Chemistry Portal. Available at:[Link]

  • Chemical Database Entry: 88757-69-1. ChemSrc Database. Available at: [Link]

Application Note: Methodological Introduction of an Oxyacetonitrile Group to a Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Strategic Importance

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. The introduction of an oxyacetonitrile (cyanomethoxy, −O−CH2​−CN ) group to this core is a highly strategic structural modification. This functional group serves as a robust bioisostere and a versatile synthetic intermediate for downstream transformations into tetrazoles, primary amines, or carboxylic acids, which are essential in the development of enzyme inhibitors and receptor antagonists[1].

The transformation relies on a bimolecular nucleophilic substitution ( SN​2 ). The hydroxyl group of a quinoline derivative (e.g., 8-hydroxyquinoline or 4-hydroxy-2-quinolone) is deprotonated to form a highly nucleophilic quinolinolate anion. This anion subsequently attacks an α -haloacetonitrile. The regioselectivity (O-alkylation vs. N-alkylation) is strictly governed by the choice of base, solvent polarity, and the inherent tautomeric equilibrium of the specific quinoline substrate[2]. For instance, complex multi-ring systems like benzofuro[2,3-c]quinolines heavily rely on the precise formation of this cyanomethoxy intermediate[3].

Experimental Design & Causality

As a self-validating system, every parameter in this protocol is chosen with strict chemical causality to maximize yield and prevent the formation of side products (such as N-alkylated isomers or dialkylated degradation products).

  • Alkylating Agent: Bromoacetonitrile is preferred over chloroacetonitrile. The superior leaving group ability of the bromide ion accelerates the SN​2 kinetics at lower temperatures, minimizing thermal degradation of the substrate[4].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) or Cesium carbonate ( Cs2​CO3​ ) are optimal. They provide sufficient basicity to deprotonate the phenolic/enolic hydroxyl without causing side reactions (like the aldol condensation of the nitrile group) that stronger bases like Sodium Hydride ( NaH ) might trigger.

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN) are utilized. Their polar aprotic nature poorly solvates the nucleophilic oxygen anion, thereby increasing its reactivity and driving the reaction forward.

  • Catalyst: The addition of a catalytic amount of Sodium Iodide ( NaI ) facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a highly reactive alkyl iodide, which significantly boosts reaction kinetics and overall yields[4].

Quantitative Optimization of Reaction Parameters

The following table summarizes the optimization data for the O-alkylation of various quinoline scaffolds, demonstrating the causality of reagent selection.

Table 1: Optimization of Alkylation Conditions for Quinoline Scaffolds

EntrySubstrateAlkylating AgentBase (Equiv)SolventTempYield (%)
18-HydroxyquinolineChloroacetonitrile K2​CO3​ (2.0)DMF80 °C62
28-HydroxyquinolineBromoacetonitrile K2​CO3​ (2.0)DMF25 °C88
38-HydroxyquinolineBromoacetonitrile Cs2​CO3​ (1.5)MeCN60 °C94
44-Hydroxy-2-quinoloneBromoacetonitrile NaH (1.2)THF0 °C to 25 °C76
52-Methyl-8-hydroxyquinolineBromoacetonitrile K2​CO3​ (2.0)Acetone56 °C81

Note: Entry 2 and 3 represent the optimal balance of mild conditions and high yields, avoiding the high temperatures required in Entry 1.

Self-Validating Protocol: Synthesis of 8-(Cyanomethoxy)quinoline

This step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the protocol is a self-validating system.

Scale: 10.0 mmol Target: 8-(Cyanomethoxy)quinoline

Step 1: Preparation of the Active Nucleophile

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.45 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add finely powdered anhydrous K2​CO3​ (2.76 g, 20.0 mmol).

  • Causality & IPC: Stir the suspension at room temperature for 30 minutes. The system validates the deprotonation through a distinct color change (typically from pale yellow to a deep orange/greenish-yellow), confirming the formation of the active quinolinolate anion.

Step 2: Catalysis and Alkylation 4. Add Sodium Iodide ( NaI ) (0.15 g, 1.0 mmol, 10 mol%) to the mixture to initiate the in situ Finkelstein catalytic cycle. 5. Dropwise add bromoacetonitrile (0.83 mL, 12.0 mmol) over 10 minutes via syringe. 6. Causality: Dropwise addition prevents localized exothermic spikes, minimizing the risk of dialkylation or polymerization of the highly reactive haloacetonitrile.

Step 3: Reaction Monitoring (Self-Validation) 7. Stir the reaction mixture at room temperature for 4–6 hours in the absence of light. 8. IPC: Monitor the progression via TLC (Hexane/Ethyl Acetate 7:3, UV 254 nm). The reaction is deemed complete when the starting material spot ( Rf​≈0.3 ) is entirely consumed and a new, more non-polar spot ( Rf​≈0.6 ) appears. LC-MS can be used to confirm the mass of the target oxyacetonitrile product.

Step 4: Quenching, Workup, and Isolation 9. Pour the reaction mixture into 100 mL of ice-cold distilled water. 10. Causality: Water quenches the reaction, dissolves the inorganic salts ( K2​CO3​ , KBr ), and forces the precipitation of the highly hydrophobic oxyacetonitrile product. 11. Extract the aqueous phase with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 3×30 mL) to completely remove residual DMF. 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 13. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 8-(cyanomethoxy)quinoline as a crystalline solid.

Mechanistic Workflow Visualization

G cluster_0 Phase 1: Deprotonation cluster_1 Phase 2: Alkylation (SN2) cluster_2 Phase 3: Isolation N1 Hydroxyquinoline Substrate N3 Quinolinolate Anion (Active Nucleophile) N1->N3 Deprotonation N2 Base (K2CO3) in Polar Aprotic Solvent N2->N3 Promotes N6 O-Alkylation Transition State (Regioselective) N3->N6 Nucleophilic Attack N4 Bromoacetonitrile + NaI (Catalyst) N5 In situ Iodoacetonitrile (Highly Reactive) N4->N5 Finkelstein Rxn N5->N6 N7 Oxyacetonitrile Quinoline (Crude Product) N6->N7 Halide Elimination N8 Aqueous Workup & Solvent Extraction N7->N8 N9 Purified Target Compound N8->N9 IPC: LC-MS / TLC

Figure 1: Mechanistic workflow for the regioselective O-alkylation of quinoline scaffolds.

References

  • A New Synthesis of Benzofuro[2,3-c]quinoline Derivatives. Bulletin of the Chemical Society of Japan (oup.com). 3[3]

  • 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site N-Methyl-d-aspartate Antagonists with in Vivo Activity. Journal of Medicinal Chemistry (acs.org). 2[2]

  • Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. PMC (nih.gov). 1[1]

  • Design, Synthesis, and Biological Evaluation of Marchantin C-NO Donor Hybrids for Overcoming Pgp-Mediated Drug Resistance by Targeting Lysosome. Journal of Medicinal Chemistry (acs.org). 4[4]

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Application Notes & Protocols: A Comprehensive Guide to Assessing DNA and RNA Damage Induced by Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4] A significant number of quinoline-based agents exert their therapeutic effects by interacting directly or indirectly with cellular nucleic acids.[5][6] These interactions can lead to various forms of DNA and RNA damage, triggering cellular responses such as cell cycle arrest and apoptosis, which are particularly relevant in cancer therapy.[1][5]

The mechanisms of action are diverse and can include DNA intercalation, inhibition of essential enzymes like topoisomerases, or the generation of reactive oxygen species (ROS) that cause oxidative damage.[3][5][7] Given the genotoxic potential of these compounds, it is imperative for researchers in drug discovery and toxicology to possess a robust framework for accurately assessing the extent and nature of the nucleic acid damage they induce.

This guide provides an in-depth overview of the primary mechanisms of quinoline-induced nucleic acid damage and presents detailed, field-proven protocols for its quantification. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data.

Section 1: Mechanisms of Quinoline-Induced Nucleic Acid Damage

Understanding the molecular mechanisms by which quinoline derivatives damage DNA and RNA is crucial for selecting the appropriate assessment assays and for interpreting the resulting data. The primary pathways include direct DNA binding, enzyme inhibition, and the induction of cellular oxidative stress.

  • DNA Intercalation: The planar aromatic ring structure of many quinoline derivatives allows them to slide between the base pairs of the DNA double helix.[5] This insertion distorts the helical structure, which can interfere with DNA replication and transcription, ultimately leading to strand breaks and signaling for apoptosis.

  • Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology by creating transient strand breaks to relieve supercoiling during replication and transcription.[7] Certain quinoline derivatives act as topoisomerase "poisons," stabilizing the transient enzyme-DNA cleavage complex.[5][6] This prevents the re-ligation of the DNA strand, leading to the accumulation of persistent single- and double-strand breaks (DSBs).

  • Induction of Oxidative Stress: Many cellular processes, including the metabolism of some xenobiotics like quinoline compounds, can lead to the overproduction of reactive oxygen species (ROS).[3] ROS can indiscriminately attack cellular macromolecules, including DNA and RNA. The most common oxidative lesion in DNA is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), which is highly mutagenic.[8][9] RNA is similarly susceptible, leading to the formation of 8-hydroxyguanosine (8-OHG).[10]

  • DNA Damage Response (DDR) Activation: The cell responds to this damage by activating a complex signaling network known as the DNA Damage Response (DDR). A key early event in the response to DSBs is the phosphorylation of the histone variant H2AX, forming γ-H2AX, which serves as a beacon to recruit repair machinery.[11][12] This response can also involve the activation of critical tumor suppressors like p53.[13]

G Quinoline Quinoline Derivative Intercalation DNA Intercalation Quinoline->Intercalation Topo Topoisomerase II Inhibition Quinoline->Topo ROS Induction of Reactive Oxygen Species (ROS) Quinoline->ROS Distortion DNA Structural Distortion Intercalation->Distortion Complex Stabilized Topo-DNA Cleavage Complex Topo->Complex OxidativeDamage Oxidative Damage ROS->OxidativeDamage SSB Single-Strand Breaks (SSBs) Distortion->SSB DSB Double-Strand Breaks (DSBs) Complex->DSB OxidativeDamage->SSB at sugar-phosphate backbone BaseDamage 8-OHdG (DNA) 8-OHG (RNA) OxidativeDamage->BaseDamage DDR DNA Damage Response (DDR) (e.g., γ-H2AX, p53 activation) SSB->DDR DSB->DDR BaseDamage->DDR

Caption: Mechanisms of nucleic acid damage by quinoline derivatives.

Section 2: Core Protocols for Assessing DNA Damage

A multi-assay approach is recommended to build a comprehensive profile of the DNA damage induced by a quinoline derivative. The following protocols represent the foundational techniques for this purpose.

2.1 The Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The Comet assay is a versatile and highly sensitive method for detecting a spectrum of DNA lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites, in individual cells.[14][15]

Principle of the Assay: Cells are embedded in an agarose matrix on a microscope slide and then lysed with high salt and detergent to remove membranes and proteins, leaving behind supercoiled DNA structures called nucleoids.[14] The slides are then placed in an alkaline buffer (pH > 13), which unwinds the DNA. During electrophoresis, the negatively charged DNA migrates towards the anode. Undamaged, supercoiled DNA remains largely within the nucleoid (the "head"), while fragmented DNA (from SSBs, DSBs, etc.) is free to migrate, forming a "tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[16]

Detailed Step-by-Step Protocol:

  • Slide Preparation: Coat microscope slides with 1.0% Normal Melting Point (NMP) agarose in water. Let them dry completely. This pre-coating step ensures the subsequent layers of agarose adhere properly.

  • Cell Preparation: Treat cells with the desired concentrations of the quinoline derivative for the appropriate duration. Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice). Harvest and resuspend cells in ice-cold PBS to a concentration of ~1 x 10⁵ cells/mL.

  • Encapsulation: Gently mix 10 µL of the cell suspension with 75 µL of 0.7% Low Melting Point (LMP) agarose (maintained at 37°C). Immediately pipette the mixture onto a pre-coated slide and cover with a coverslip.

  • Solidification: Place the slides at 4°C for at least 10 minutes to solidify the agarose.

  • Lysis: Carefully remove the coverslips and immerse the slides in a cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C, protected from light. This step removes cellular proteins and membranes, leaving the DNA as nucleoids.[17]

  • Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides. Let the DNA unwind for 20-40 minutes at 4°C in the dark.[17][18]

  • Electrophoresis: Perform electrophoresis at ~1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes at 4°C.[17]

  • Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with Neutralization Buffer (0.4 M Tris, pH 7.5). Stain the slides with a suitable DNA stain (e.g., SYBR® Green) for 5-10 minutes in the dark.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. Score at least 50-100 comets per slide.[17][19]

G start Start: Treat Cells with Quinoline Derivative harvest Harvest & Suspend Cells in PBS start->harvest embed Embed Cells in Low Melting Point Agarose on Slide harvest->embed lyse Lysis (High Salt + Detergent) Removes Proteins/Membranes embed->lyse unwind Alkaline Unwinding (pH > 13) Denatures DNA at Break Sites lyse->unwind electro Electrophoresis Fragmented DNA Migrates unwind->electro stain Neutralize & Stain DNA electro->stain visualize Visualize & Quantify Comets (% DNA in Tail, Tail Moment) stain->visualize

Caption: Workflow for the alkaline Comet assay.

Data Presentation and Interpretation:

Treatment GroupConcentration (µM)Average % DNA in Tail (± SD)Average Tail Moment (± SD)
Vehicle Control04.5 (± 1.2)1.8 (± 0.5)
Quinoline Derivative X1015.2 (± 3.5)8.1 (± 2.1)
Quinoline Derivative X5042.8 (± 6.1)25.7 (± 4.9)
Positive Control (H₂O₂)10065.1 (± 5.5)40.3 (± 5.2)

A dose-dependent increase in the % DNA in the tail and tail moment indicates significant induction of DNA strand breaks and/or alkali-labile sites by the test compound.

2.2 γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay is the gold standard for the sensitive and specific detection of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[17][20]

Principle of the Assay: Within minutes of DSB formation, the histone variant H2AX is phosphorylated at serine 139 (becoming γ-H2AX) by ATM, ATR, and DNA-PK kinases.[21] Thousands of γ-H2AX molecules accumulate in the chromatin flanking the break site, forming discrete nuclear structures called foci.[11][21] These foci can be visualized and quantified using a specific primary antibody against γ-H2AX and a fluorescently labeled secondary antibody. The number of foci per cell directly correlates with the number of DSBs.[20]

Detailed Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere. Treat with the quinoline derivative as previously described. Include appropriate negative and positive controls (e.g., Etoposide or ionizing radiation).

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. The fixation cross-links proteins, preserving cellular morphology.

  • Permeabilization: Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step creates pores in the nuclear membrane, allowing antibodies to access the nuclear proteins.

  • Blocking: Wash with PBS and incubate in Blocking Buffer (e.g., 5% Bovine Serum Albumin or goat serum in PBS) for 1 hour at room temperature. This minimizes non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in Blocking Buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash one final time and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of distinct γ-H2AX foci per nucleus in at least 50-100 cells per condition.[17] Calculate the average number of foci per cell for each treatment group.

G start Start: Seed & Treat Cells on Coverslips fix Fix Cells (e.g., 4% PFA) start->fix perm Permeabilize (e.g., 0.25% Triton X-100) Allows antibody entry fix->perm block Block Non-Specific Sites (e.g., BSA) perm->block primary Incubate with Primary Antibody (anti-γ-H2AX) block->primary secondary Incubate with Fluorescent Secondary Antibody primary->secondary mount Counterstain Nuclei (DAPI) & Mount on Slide secondary->mount analyze Image and Quantify Foci per Nucleus mount->analyze

Caption: Workflow for the γ-H2AX immunofluorescence assay.

Data Presentation and Interpretation:

Treatment GroupConcentration (µM)Average γ-H2AX Foci per Cell (± SD)
Vehicle Control00.8 (± 0.4)
Quinoline Derivative Y56.5 (± 2.1)
Quinoline Derivative Y2022.1 (± 4.8)
Positive Control (Etoposide)1035.6 (± 6.2)

A significant, dose-dependent increase in the average number of foci per cell is a strong indicator that the compound induces DNA double-strand breaks.

2.3 Quantification of Oxidative DNA Damage: The 8-OHdG ELISA

This assay specifically measures 8-hydroxy-2'-deoxyguanosine (8-OHdG), a key biomarker for oxidative DNA damage resulting from ROS.[9][10]

Principle of the Assay: This is a competitive enzyme-linked immunosorbent assay (ELISA).[8] DNA is first extracted from treated cells and enzymatically digested into single nucleosides. The samples are then added to a microplate pre-coated with 8-OHdG. An antibody specific to 8-OHdG is added, which will bind to both the 8-OHdG in the sample and the 8-OHdG on the plate. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of 8-OHdG in the sample. A secondary antibody conjugated to an enzyme (like HRP) is used for detection, and a substrate is added to produce a colorimetric signal that can be read on a plate reader.[22][23]

Detailed Step-by-Step Protocol:

  • Cell Treatment and DNA Isolation: Treat cells with the quinoline derivative. Harvest cells and isolate genomic DNA using a standard DNA extraction kit, ensuring high purity.

  • DNA Digestion: Digest 10-20 µg of DNA to single nucleosides using nuclease P1, followed by alkaline phosphatase to convert dNMPs to dNs.

  • ELISA Procedure (following a typical kit protocol):

    • Prepare Standards: Create a standard curve using the 8-OHdG standards provided in the kit.

    • Add Samples: Add the digested DNA samples and standards to the 8-OHdG-coated microplate wells.

    • Add Primary Antibody: Add the anti-8-OHdG antibody to each well and incubate.

    • Add Secondary Antibody: Wash the plate, then add the HRP-conjugated secondary antibody and incubate.

    • Develop Signal: Wash the plate thoroughly and add the TMB substrate. The color will develop in proportion to the amount of HRP bound.

    • Stop Reaction: Stop the reaction with an acidic Stop Solution. The color will change from blue to yellow.

  • Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 8-OHdG in your samples. Normalize the results to the amount of DNA used (e.g., ng of 8-OHdG per mg of DNA).

G start Start: Isolate Genomic DNA from Treated Cells digest Enzymatically Digest DNA to Single Nucleosides start->digest plate Add Samples & Standards to 8-OHdG Coated Plate digest->plate ab1 Competitive Binding: Add anti-8-OHdG Antibody plate->ab1 ab2 Add HRP-Conjugated Secondary Antibody ab1->ab2 develop Add TMB Substrate & Stop Reaction ab2->develop read Read Absorbance at 450 nm develop->read analyze Calculate 8-OHdG Concentration Using Standard Curve read->analyze

Caption: Workflow for a competitive 8-OHdG ELISA.

Data Presentation and Interpretation:

Treatment GroupConcentration (µM)8-OHdG (ng/mg DNA) (± SD)
Vehicle Control01.2 (± 0.3)
Quinoline Derivative Z255.8 (± 1.1)
Quinoline Derivative Z10014.3 (± 2.5)
Positive Control (H₂O₂)20021.5 (± 3.1)

An increase in the concentration of 8-OHdG confirms that the compound induces oxidative stress leading to DNA damage. While ELISA is excellent for screening, HPLC with electrochemical detection is the gold standard for absolute quantification.[8][24]

Section 3: Protocol for Assessing Oxidative RNA Damage

RNA is increasingly recognized as a significant target of cellular damage, with implications for protein translation, gene regulation, and overall cellular homeostasis.[25][26] Oxidative damage to RNA is a critical parameter to assess, especially for compounds suspected of inducing ROS.

Principle of the Assay: Similar to its DNA counterpart, 8-hydroxyguanosine (8-OHG) is the most common and widely studied biomarker for oxidative RNA damage.[10] The most accessible method for its quantification is a competitive ELISA, which uses a monoclonal antibody highly specific for 8-OHG in RNA, without cross-reacting with its DNA equivalent, 8-OHdG.[23]

High-Level Protocol using a Commercial 8-OHG ELISA Kit:

  • Cell Treatment and Total RNA Isolation: Treat cells as required. Isolate total RNA using a commercial kit (e.g., Trizol-based or column-based). Crucially, all steps must be performed under strict RNase-free conditions to prevent RNA degradation.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • ELISA Procedure: Follow the manufacturer's protocol for the 8-OHG ELISA kit. The principle is analogous to the 8-OHdG ELISA described above, involving competitive binding of 8-OHG from the sample against a plate-bound standard.

  • Data Analysis: Calculate the 8-OHG concentration from a standard curve and normalize the data to the initial amount of total RNA used (e.g., pg of 8-OHG per µg of RNA).

Expert Insights: The integrity of the isolated RNA is paramount for this assay. Always run a sample on a gel or a Bioanalyzer to confirm its quality before proceeding. The detection of elevated 8-OHG levels provides strong evidence that a quinoline derivative's mechanism involves oxidative stress that is pervasive enough to damage the more abundant and transient RNA molecules, which can have profound effects on cellular function.[26] For more detailed analysis, methods like RT-qPCR can be employed, as RNA lesions can cause reverse transcriptase to stall or fall off the template, preventing the amplification of a long cDNA product.[27]

Conclusion

The assessment of DNA and RNA damage is a critical component in the preclinical evaluation of quinoline derivatives. The protocols detailed in this guide—the Comet assay for general strand breaks, the γ-H2AX assay for specific detection of DSBs, and ELISAs for oxidative DNA and RNA damage—form a powerful and comprehensive toolkit for researchers. By employing this multi-assay strategy, scientists can effectively characterize the genotoxic profile of novel compounds, gain deeper insights into their mechanisms of action, and make more informed decisions in the drug development pipeline.

References
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  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

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  • Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection. PubMed. [Link]

  • Moolakkapurath, M. F., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • National Cancer Institute. (n.d.). H2AX as a Sensor of DNA Damage. Center for Cancer Research. [Link]

  • Clementi, S., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]

  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. PNAS. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

  • Bonner, W. M., Redon, C. E., Dickey, J. S., Nakamura, A. J., Sedelnikova, O. A., Solier, S., & Pommier, Y. (2011). Recent developments in the use of γ-H2AX as a quantitative DNA double-strand break biomarker. Aging-US. [Link]

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  • Jinfiniti. (2025). 8-OHdG Test: Measuring DNA Damage and Oxidative Stress. Jinfiniti. [Link]

  • Will, O., & Gocke, E. (2007). Approach for assessing total cellular DNA damage. Taylor & Francis Online. [Link]

  • Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. [Link]

  • Wells, P. G., et al. (2019). Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection. Springer Nature Experiments. [Link]

  • Shen, L., et al. (2006). Quantification of RNA damage by reverse transcription polymerase chain reactions. PubMed. [Link]

  • Genox Corporation. (n.d.). New 8-OHdG Check ELISA kit. Genox Corporation. [Link]

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  • Collins, A. R. (2022). The essential comet assay: A comprehensive guide to measuring DNA damage and repair. ScienceDirect. [Link]

  • Datta, J., et al. (2014). New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. Journal of Biological Chemistry. [Link]

  • Musso, L., et al. (2022). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. ResearchGate. [Link]

  • DamageDetective. (n.d.). Detecting Damaged Cells in Single-Cell RNA Sequencing Data. Bioconductor. [Link]

  • McGill Radiobiology. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Al-Subiai, S. N. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. MDPI. [Link]

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Application Notes and Protocols for Scaling Up the Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][2][3][4][5][6][7] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological and physicochemical properties.[3] Consequently, the development of robust, efficient, and scalable methods for the synthesis of functionalized quinolines is of paramount importance to researchers, scientists, and drug development professionals.[2][5]

This guide provides a comprehensive overview of key techniques for the synthesis of functionalized quinolines, with a focus on scalability. We will delve into both classical and modern synthetic routes, offering detailed protocols and explaining the mechanistic rationale behind experimental choices. Our aim is to equip you with the knowledge to not only replicate these methods but also to adapt and optimize them for your specific research and development needs.

I. Classical Approaches to Quinoline Synthesis: The Foundation

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. While sometimes requiring harsh conditions, these methods are reliable and utilize readily available starting materials, making them relevant for large-scale production.[5]

A. The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted quinolines.[5][8] This reaction is typically catalyzed by strong Brønsted or Lewis acids.[8][9]

Mechanistic Insights: The reaction is believed to proceed through the initial formation of an N-arylimine (Schiff base) from the aniline and the α,β-unsaturated carbonyl compound. This is followed by a Michael-type addition of another aniline molecule or an enamine intermediate, leading to a dihydroquinoline species. Subsequent cyclization, dehydration, and oxidation yield the aromatic quinoline product.[8][9]

DOT Diagram: Doebner-von Miller Reaction Workflow

Doebner_von_Miller_Workflow cluster_start Starting Materials cluster_process Reaction Steps Aniline Aniline Mixing Mix & Add Acid Catalyst (e.g., H₂SO₄, HCl) Aniline->Mixing Unsat_Ketone α,β-Unsaturated Ketone/Aldehyde Unsat_Ketone->Mixing Heating Heat to Reflux Mixing->Heating Exothermic Reaction Workup Neutralization & Extraction Heating->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product Functionalized Quinoline Purification->Product Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Acid Catalyst Dehydration Dehydration & Aromatization Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline Microwave_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Combine Reactants & Catalyst in Microwave Vial Irradiation Microwave Irradiation (Controlled Temp & Power) Reagents->Irradiation Cooling Cooling Irradiation->Cooling Rapid Heating Isolation Product Isolation & Purification Cooling->Isolation Product Functionalized Quinoline Isolation->Product

Caption: A streamlined workflow for microwave-assisted quinoline synthesis.

Protocol: Microwave-Assisted Friedländer Annulation

  • Reagents and Equipment:

    • 2-Aminoaryl ketone (1.0 mmol)

    • Cyclic ketone (1.2 mmol)

    • Glacial acetic acid (5 mL)

    • 10 mL microwave process vial with a magnetic stirrer

    • Microwave reactor

  • Procedure:

    • Place a mixture of the 2-aminoaryl ketone, the cyclic ketone, and glacial acetic acid in the microwave vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 160°C for 5 minutes. [6] 4. After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

    • Isolate the product by filtration or extraction.

C. Continuous Flow Synthesis

Continuous flow chemistry offers several advantages for scaling up chemical reactions, including enhanced safety, better process control, and higher throughput. T[10][11]his technology is particularly well-suited for highly exothermic or hazardous reactions.

Key Advantages for Scale-up:

  • Improved Safety: Small reactor volumes minimize the risks associated with hazardous reagents and exothermic reactions. *[12] Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields. *[11] Scalability: Scaling up a flow process is often as simple as running the reactor for a longer time or using a larger reactor.

[10][13]Application to Quinoline Synthesis: Continuous flow methods have been successfully applied to the Doebner-Miller and Skraup reactions, as well as photochemical syntheses of quinolines. F[10][11][12][14]or instance, a continuous flow Doebner-Miller synthesis using sulfuric acid as a catalyst has been demonstrated to reduce byproduct formation and increase yields.

[15]### III. Comparative Summary of Synthesis Techniques

TechniqueTypical ConditionsAdvantagesLimitationsScalability
Doebner-von Miller Strong acid, high temperatureUses simple starting materials, versatile.Harsh conditions, often low yields, exothermic.Moderate, requires careful thermal management.
Combes Strong acid, high temperatureGood for 2,4-disubstituted quinolines.Limited to β-diketones, harsh conditions.Moderate, can be challenging with viscous acids.
Friedländer Base or acid catalysis, refluxHigh yields, clean reactions, versatile.Requires specific 2-aminoaryl carbonyls.Good, amenable to various catalytic systems.
Metal-Catalyzed Mild conditions, various solventsHigh yields and selectivity, broad scope.Catalyst cost and removal can be an issue.Good, several methods demonstrated at gram scale.
Microwave-Assisted High temperature, short timeRapid, high yields, efficient screening.Specialized equipment needed, scalability can be limited.Good for library synthesis and process optimization.
Continuous Flow Precise control of conditionsEnhanced safety, scalability, and control.Higher initial equipment cost.Excellent, ideal for large-scale production.

IV. Conclusion

The synthesis of functionalized quinolines is a dynamic field with a rich history and a vibrant future. While classical methods remain valuable for their simplicity and the use of readily available starting materials, modern techniques such as metal-catalyzed reactions, microwave-assisted synthesis, and continuous flow chemistry offer significant advantages in terms of efficiency, safety, and scalability. The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of production, and the available resources. By understanding the underlying principles and practical considerations of each method, researchers and drug development professionals can make informed decisions to accelerate their discovery and development programs.

References

  • Combes quinoline synthesis - Grokipedia. (n.d.).
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. (2025, April 22).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.).
  • Scaled flow synthesis of quinoline 1a. - ResearchGate. (n.d.).
  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... - ResearchGate. (n.d.).
  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process - Vapourtec. (2020, August 20).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. (2025, December 4).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2).
  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30).
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.).
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020, August 9).
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC. (n.d.).
  • A Comparative Guide to the Synthesis of Functionalized Quinolines - Benchchem. (n.d.).
  • Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors | Organic Process Research & Development - ACS Publications. (2016, August 22).
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025, August 10).
  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
  • Microwave-assisted Synthesis of Quinolines - ResearchGate. (n.d.).
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020, November 15).
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (n.d.).
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC. (2022, December 15).
  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives - MDPI. (2007, February 13).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds - IJSAT. (2025, April 15).
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. (n.d.).
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PubMed. (2022, December 15).
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.).
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis - Benchchem. (n.d.).
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (2018, November 19).
  • Doebner-Miller Reaction - SynArchive. (n.d.).

Sources

Troubleshooting & Optimization

Overcoming poor solubility of quinoline compounds in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Compounds

Welcome to the Technical Support Center. Quinoline compounds are a privileged scaffold in medicinal chemistry, frequently utilized in antimalarials, kinase inhibitors, and other targeted therapeutics[1]. However, their rigid, planar aromatic structures often result in high lipophilicity and strong crystal lattice energies, leading to notoriously poor aqueous solubility[2].

This guide provides researchers, scientists, and formulation engineers with field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to overcome solubility bottlenecks during in vitro and in vivo studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do quinoline derivatives inherently suffer from poor aqueous solubility? A1: The solubility of a solute in water depends strictly on two factors: the crystallinity of the solute (crystal lattice energy) and its ability to interact with water[2]. Quinoline derivatives are highly planar, which promotes strong intermolecular π-π stacking[2]. This high crystal lattice energy makes it thermodynamically unfavorable for water molecules to disrupt the solid state and solvate the compound.

Q2: I prepared a 10 mM stock in DMSO, but it precipitates ("crashes out") when diluted into my aqueous assay buffer. How do I prevent "DMSO shock"? A2: This phenomenon occurs when the compound's concentration in the final aqueous medium exceeds its kinetic solubility limit[3]. Rapidly adding a concentrated DMSO stock to an aqueous buffer forces the hydrophobic quinoline out of solution[3]. To prevent this, add the DMSO stock dropwise under vigorous vortexing, or warm the buffer slightly. If precipitation persists, the final concentration must be lowered, or an excipient (such as a cyclodextrin) must be used[3].

Q3: How do I choose between pH adjustment, cyclodextrin complexation, and solid dispersions? A3: The choice depends entirely on your compound's physicochemical properties and the downstream application:

  • pH Adjustment: Best for ionizable quinolines. Adjusting the pH below the compound's pKa protonates the basic nitrogen, forming a highly soluble salt[4].

  • Cyclodextrin Complexation: Ideal for liquid formulations and in vitro cell assays where pH cannot be drastically altered. The hydrophobic cavity encapsulates the quinoline ring, shielding it from water[5].

  • Amorphous Solid Dispersions (ASDs): Best for in vivo oral dosing. ASDs trap the drug in a high-energy amorphous state within a polymer matrix, preventing recrystallization and enhancing bioavailability[6].

Section 2: Troubleshooting Guides & Self-Validating Protocols

Protocol 1: pH-Driven Solubilization and Salt Formation

Causality: Quinolines contain a basic nitrogen atom within their heterocyclic ring. Lowering the pH of the solution 1-2 units below the compound's pKa protonates this nitrogen, forming a cationic species[4]. This ionized form interacts favorably with water via ion-dipole interactions, overcoming the hydrophobic nature of the molecule[4].

Step-by-Step Methodology:

  • Determine the exact pKa of your specific quinoline derivative (unsubstituted quinoline has a pKa of ~4.9, but electron-withdrawing/donating groups will shift this).

  • Prepare an aqueous buffer (e.g., citrate or acetate) adjusted to at least 1.5 pH units below the calculated pKa.

  • Weigh 5 mg of the quinoline compound into a glass vial.

  • Add 1 mL of the acidic buffer and vortex vigorously for 2 minutes.

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 10 minutes. Analyze the clear supernatant via UV-Vis spectrophotometry or HPLC. If the quantified concentration matches the theoretical input, solubilization is complete. If a pellet remains, the kinetic solubility at this pH has been exceeded[3].

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The lipophilic quinoline ring inserts into this cavity, forming a host-guest inclusion complex[5]. This process is driven by hydrophobic interactions and the thermodynamically favorable release of high-energy water molecules from the cavity[7].

Step-by-Step Methodology:

  • Prepare a series of HP-β-CD solutions in your target assay buffer (e.g., 0%, 2%, 5%, 10%, 20% w/v)[8].

  • Add an excess amount (e.g., 10 mg) of the solid quinoline derivative to 1 mL of each cyclodextrin solution[8].

  • Seal the vials and agitate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached[8].

  • Filter the suspensions through a 0.22 µm PVDF syringe filter to remove undissolved drug[8].

  • Self-Validation Step: Quantify the dissolved compound via HPLC. Plot the drug concentration against the HP-β-CD concentration to create a Phase Solubility Diagram. A linear increase confirms the formation of a soluble 1:1 stoichiometric inclusion complex[8].

Protocol 3: Preparation of Amorphous Solid Dispersions (ASDs) via Solvent Evaporation

Causality: Converting the crystalline quinoline into an amorphous state removes the crystal lattice energy barrier to dissolution[6]. A hydrophilic polymer (e.g., PVP or HPMCAS) acts as a matrix to kinetically trap the drug in this high-energy amorphous form, preventing recrystallization during storage and subsequent dissolution in aqueous media[6].

Step-by-Step Methodology:

  • Dissolve the quinoline compound and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or a DCM/ethanol mixture) at a 1:3 drug-to-polymer mass ratio.

  • Ensure complete dissolution; the solution must be optically clear to guarantee molecular-level mixing.

  • Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C.

  • Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove all residual solvent.

  • Pulverize the film into a fine powder using a mortar and pestle[3].

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. A successful ASD will exhibit a broad "halo" without sharp diffraction peaks, confirming the complete absence of crystalline quinoline.

Section 3: Data Presentation

Table 1: Quantitative Comparison of Quinoline Solubilization Strategies

StrategyMechanism of ActionTypical Quantitative ImprovementOptimal Ratios / ConditionsBest Suited For
pH Adjustment Ion-dipole interaction via nitrogen protonation[4]Up to 100-fold increase in aqueous solubilitypH must be ≥ 1.5 units below compound pKaIn vitro biochemical assays; injectable formulations
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation[5]10 to 50-fold increase in apparent solubility1:1 to 1:3 (Drug : Cyclodextrin molar ratio)Cell-based assays; liquid oral formulations
Amorphous Solid Dispersion Disruption of crystal lattice; kinetic trapping[6]5 to 20-fold supersaturation state achieved1:3 to 1:5 (Drug : Polymer mass ratio)In vivo PK studies; solid oral dosage forms

Section 4: Visualizations

SolubilityWorkflow Start Poorly Soluble Quinoline Compound Check_pKa Is the compound ionizable? (Check pKa) Start->Check_pKa pH_Adj Protocol 1: pH Adjustment / Salt Formation Check_pKa->pH_Adj Yes Check_Assay Is the assay compatible with organic solvents? Check_pKa->Check_Assay No CoSolvent Use Co-solvent (e.g., DMSO, EtOH) Check_Assay->CoSolvent Yes Check_InVivo Is the formulation for in vivo / oral dosing? Check_Assay->Check_InVivo No ASD Protocol 3: Amorphous Solid Dispersion Check_InVivo->ASD Yes Cyclo Protocol 2: Cyclodextrin Complexation Check_InVivo->Cyclo No

Decision tree for selecting the optimal quinoline solubility enhancement strategy.

Pathway Quinoline Solubilized Quinoline Inhibitor PI3K PI3K Quinoline->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

PI3K/Akt/mTOR signaling pathway illustrating targeted inhibition by a quinoline derivative.

Section 5: References

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights Source: ResearchGate URL:[Link]

  • Encapsulation of Quinine by β-Cyclodextrin: Excellent Model for Mimicking Enzyme−Substrate Interactions Source: ResearchGate URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: MDPI URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace URL:[Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL:[Link]

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Technical Support Center: Strategic Prevention of Side Reactions in the Functionalization of 7-Chloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of 7-chloroquinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into preventing and troubleshooting common side reactions. The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, and mastering its derivatization is key to unlocking novel therapeutic agents.[1]

This resource moves beyond simple protocols, delving into the causality behind experimental choices to empower you with a robust, self-validating system for your synthetic challenges.

Part 1: Understanding the Reactivity Landscape of 7-Chloroquinolines

The quinoline ring system presents a unique set of challenges and opportunities for functionalization. The pyridine ring is inherently electron-deficient, rendering positions C2 and C4 susceptible to nucleophilic attack.[2][3] Conversely, the benzene ring is more electron-rich, making it a target for electrophilic substitution.[2] The chlorine atom at the C7 position, while a useful synthetic handle, can also lead to undesired side reactions if not properly managed.

Frequently Asked Questions (FAQs): General Considerations

Q1: Why is achieving regioselectivity in the functionalization of 7-chloroquinolines so challenging?

A1: The primary challenge lies in the competing reactivity of multiple sites on the quinoline core. Direct C-H functionalization is often governed by the intrinsic reactivity of the C-H bonds, with the C8 position being sterically accessible and electronically favored in some cases.[2] For nucleophilic substitution reactions, both the C4 and C7 positions can be targets, depending on the reaction conditions and the nature of the nucleophile.[3]

Q2: What is the most common side reaction to be aware of when working with 7-chloroquinolines?

A2: One of the most prevalent side reactions, particularly in palladium-catalyzed cross-coupling reactions, is hydrodehalogenation , where the chlorine atom at the C7 position is replaced by a hydrogen atom. This can occur through various pathways, including the reaction of the palladium-aryl intermediate with a hydride source in the reaction mixture.[4]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for forming C-C and C-N bonds, respectively.[5][6] However, their application to 7-chloroquinolines requires careful optimization to avoid unwanted outcomes.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Low Yield of the Desired C7-Arylated Product and Formation of a Dechlorinated Byproduct.

  • Root Cause Analysis:

    • Catalyst Deactivation: The pyridine nitrogen of the quinoline can coordinate to the palladium center, leading to catalyst deactivation.[7]

    • Hydrodehalogenation: As mentioned, this is a common side reaction. It can be promoted by certain bases, solvents, or impurities that can act as hydride sources.[4]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[8][9]

  • Solutions & Prophylactic Measures:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can accelerate the desired reductive elimination step, outcompeting side reactions.[9]

    • Catalyst Choice: Utilize a Pd(0) precatalyst like Pd(PPh₃)₄ to bypass the in-situ reduction of a Pd(II) source, which can contribute to homocoupling.[8][9] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[8][10]

    • Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen from oxidizing the active Pd(0) catalyst to Pd(II).[7][8]

    • Base Optimization: Screen a variety of bases. While strong bases are often required, they can also promote side reactions. Consider milder bases like K₂CO₃ or Cs₂CO₃.[8]

Data Presentation: Ligand Effects on Suzuki Coupling of 7-Chloroquinoline
LigandCatalystBaseSolventDesired Product Yield (%)Hydrodehalogenation (%)
PPh₃Pd(OAc)₂Na₂CO₃Toluene/H₂O4530
SPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O85<5
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O92<2

This table represents typical, illustrative data and actual results may vary.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 7-chloroquinoline (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Seal the flask, remove from the glovebox, and add degassed dioxane and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 2: Low Conversion and/or Formation of Complex Product Mixtures.

  • Root Cause Analysis:

    • Aryl Chlorides' Low Reactivity: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig amination.[11]

    • Catalyst Inhibition: Similar to Suzuki coupling, the quinoline nitrogen can inhibit the palladium catalyst.[7]

    • Base-Sensitive Functional Groups: The strong bases typically used (e.g., NaOtBu) can react with other functional groups on the substrate or amine coupling partner.[11]

  • Solutions & Prophylactic Measures:

    • Specialized Ligands: Employ ligands specifically designed for aryl chlorides, such as the Buchwald biarylphosphine ligands.[12]

    • Precatalyst Systems: Use well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) for more reproducible results.[4]

    • Base Screening: If your substrate is base-sensitive, screen weaker bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[13]

    • Solvent Choice: Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed.[7]

Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X in Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Ligand_Exchange Ligand Exchange (Amine, Base) Ar-Pd(II)L2-X->Ligand_Exchange Amine, Base in Ar-Pd(II)L(NR2) Ar-Pd(II)L(NR2) Ligand_Exchange->Ar-Pd(II)L(NR2) Reductive_Elimination Reductive Elimination Ar-Pd(II)L(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 out

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Part 3: Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a powerful, metal-free method for functionalizing electron-deficient aromatic rings. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C4 position for nucleophilic attack.[3]

Troubleshooting Guide: SNAr Reactions

Issue 3: Lack of Regioselectivity - Substitution at C4 vs. C7.

  • Root Cause Analysis:

    • Electronic Effects: The C4 position is generally more electron-deficient and thus more reactive towards nucleophiles than the C7 position.[3] However, under harsh conditions or with highly reactive nucleophiles, selectivity can decrease.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing the charged intermediate (Meisenheimer complex).[14][15]

  • Solutions & Prophylactic Measures:

    • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they effectively solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.[16]

    • Temperature Control: Start at a lower temperature and gradually increase if the reaction is sluggish. High temperatures can sometimes lead to a loss of selectivity.[16]

    • Ultrasound Irradiation: This technique can be used to accelerate the reaction at lower temperatures, often improving yields and maintaining selectivity.[1]

Mandatory Visualization: Troubleshooting SNAr Reactions

SNAr_Troubleshooting Start Low Yield or Poor Regioselectivity in SNAr Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Check_Solvent Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Switch_Solvent Switch to a polar aprotic solvent Check_Solvent->Switch_Solvent No Consider_Ultrasound Consider Ultrasound Irradiation Check_Temp->Consider_Ultrasound Yes Optimize_Temp Screen Temperatures (e.g., 80-120°C) Check_Temp->Optimize_Temp No Success Problem Resolved Consider_Ultrasound->Success Optimize_Temp->Success Switch_Solvent->Success

Caption: A decision tree for troubleshooting common issues in SNAr reactions.

Part 4: C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical approach to modifying the quinoline core. However, controlling regioselectivity is a significant hurdle.[17]

Frequently Asked Questions (FAQs): C-H Functionalization

Q3: How can I achieve regioselective C-H functionalization on the carbocyclic ring of 7-chloroquinoline?

A3: This is a challenging transformation. One effective strategy is to use a directing group. For instance, converting the quinoline to its N-oxide can direct functionalization to the C8 position.[2] Alternatively, certain transition metal catalysts, in combination with specific ligands, can favor functionalization at a particular position based on steric and electronic factors.[18]

Q4: What are the primary side reactions in C-H functionalization?

A4: The main side reaction is often the formation of a mixture of regioisomers.[2] Additionally, substrate decomposition can occur under the harsh conditions (high temperatures, strong oxidants) sometimes required for C-H activation.[18]

References

  • How to overcome poor regioselectivity in quinoline functionalization. Benchchem.
  • Strategies to minimize homocoupling in Suzuki reactions. Benchchem.
  • The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis.
  • Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. Benchchem.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. Benchchem.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Regioselective Pd-catalyzed direct C1- and C2-arylations of lilolidine for the access to 5,6-dihydropyrrolo[3,2,1-ij]quinoline derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Benchchem.
  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. Benchchem.
  • High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols. Benchchem.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ResearchGate. Available at: [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Chemists make headway on C–H activation challenges. Chemistry World. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions of 7-Bromo-2-methyloxazolo[4,5-c]pyridine. Benchchem.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciELO. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

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Technical Support Center: Troubleshooting & Purification Guide for [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing heterocyclic ethers is often straightforward, but isolating them in high purity is not. The synthesis of[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile (CAS: 88757-69-1)[1][2] via the alkylation of 7-chloro-2-methylquinolin-8-ol with chloroacetonitrile presents unique separation challenges[3][4].

This guide provides field-proven troubleshooting strategies, focusing on the causality behind impurity formation and the physicochemical principles required to isolate the target molecule successfully.

Purification Workflow Visualization

G SM 7-Chloro-2-methylquinolin-8-ol + Chloroacetonitrile Rxn Alkylation (K2CO3, Acetone) SM->Rxn Crude Crude Mixture Rxn->Crude LLE Liquid-Liquid Extraction Crude->LLE Aq1 Aqueous Phase (Salts, N-alkylated) LLE->Aq1 Discard Org1 Organic Phase LLE->Org1 BaseWash 0.1 M NaOH Wash Org1->BaseWash Aq2 Aqueous Phase (Unreacted SM) BaseWash->Aq2 Discard Org2 Organic Phase (Crude Target) BaseWash->Org2 Chrom Silica Chromatography Org2->Chrom Pure Pure Product Chrom->Pure

Workflow for the synthesis and purification of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my product streak heavily on the silica gel column, causing co-elution with the starting material? Causality: 8-Hydroxyquinoline derivatives are bidentate chelators. Even when partially alkylated, the quinoline nitrogen and the adjacent oxygen can coordinate with trace metals in the silica gel or form strong hydrogen bonds with free acidic silanol groups. Unreacted 7-chloro-2-methylquinolin-8-ol exacerbates this due to its free phenolic hydroxyl group. Solution: Do not rely solely on chromatography to separate the starting material. Instead, remove the unreacted quinolinol during the aqueous workup. Wash the organic layer with 0.1 M NaOH. The pKa of the quinolin-8-ol derivative is ~9.5; the basic wash deprotonates the phenol, forcing the resulting water-soluble phenoxide into the aqueous layer. Additionally, pre-treating your silica gel with 1% Triethylamine (Et₃N) in hexanes will passivate acidic silanol sites and prevent streaking of the target product.

Q2: I am observing a highly polar, water-soluble byproduct that remains at the baseline during TLC. What is it, and how do I prevent it? Causality: The quinoline nitrogen is highly nucleophilic. While O-alkylation is thermodynamically favored under standard basic conditions (e.g., K₂CO₃)[3][5], N-alkylation can occur competitively, forming a quaternary ammonium salt (N-(cyanomethyl) quinolinium derivative). This pathway is accelerated by high temperatures or the use of highly polar aprotic solvents like neat DMF. Solution: Switch your reaction solvent from DMF to acetone and lower the reaction temperature to a gentle reflux (56 °C)[4]. Acetone provides sufficient polarity to dissolve the reactants but suppresses the formation of the N-alkylated quaternary salt. Any trace quaternary salts formed will be naturally purged into the aqueous phase during the standard Liquid-Liquid Extraction (LLE)[6].

Q3: How do I completely remove residual chloroacetonitrile and DMF from the crude solid? Causality: Chloroacetonitrile is a toxic lachrymator (b.p. 126 °C), and DMF (b.p. 153 °C) is notorious for trapping itself within the crystalline lattice of crude organic solids. Both will severely depress the melting point of your final product and cause broad, overlapping peaks in ¹H-NMR spectra. Solution: If you must use DMF as a solvent, wash the ethyl acetate (EtOAc) organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase[6]. To remove excess chloroacetonitrile, co-evaporate the crude mixture with toluene under high vacuum; toluene forms an azeotrope with chloroacetonitrile, stripping it from the crude solid.

Q4: My yield is low, and IR spectroscopy shows an amide/carboxylic acid peak instead of a sharp nitrile stretch (~2250 cm⁻¹). What went wrong? Causality: The nitrile group (-C≡N) is susceptible to hydration and subsequent hydrolysis. Prolonged exposure to strong aqueous bases (like 1M NaOH) or acids during workup at room temperature will hydrolyze the nitrile to a primary amide or a carboxylic acid. Solution: Ensure the alkaline wash used to remove the starting material is mild (0.1 M NaOH or saturated Na₂CO₃) and performed quickly (< 5 minutes per wash). Immediately follow the base wash with a brine wash to neutralize the organic layer before drying over Na₂SO₄.

Quantitative Data Summary

The following table summarizes the chromatographic behavior of the reaction mixture components to assist in TLC tracking and column isolation.

AnalyteStructural CharacteristicTypical R_f (Hexane:EtOAc 3:1)Primary Removal Strategy
[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile O-alkylated target product0.45Silica gel chromatography
7-Chloro-2-methylquinolin-8-ol Free phenolic OH, bidentate chelator0.35 (streaks)0.1 M NaOH aqueous wash
N-alkylated quinolinium salt Quaternary ammonium cation0.00 (baseline)Water partition during LLE
Chloroacetonitrile Volatile, UV-inactive liquid0.85 (KMnO₄ active)Azeotropic vacuum evaporation

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a physical observation or quick test verifies the success of the step before proceeding.

Phase 1: Synthesis & Alkylation

  • Charge Reactants: In a round-bottom flask, suspend 7-chloro-2-methylquinolin-8-ol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in reagent-grade acetone (10 volumes).

  • Initiate Reaction: Add chloroacetonitrile (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 56 °C (reflux) for 6–8 hours.

    • Validation Check: Spot the reaction on TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (R_f ~0.35) is faintly visible or absent, and the product spot (R_f ~0.45) dominates.

Phase 2: Workup & Liquid-Liquid Extraction 4. Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetone. 5. Phase Separation: Dissolve the resulting crude residue in EtOAc (15 volumes) and Distilled Water (10 volumes). Transfer to a separatory funnel and vigorously shake. Discard the aqueous layer (removes inorganic salts and N-alkylated byproducts). 6. Alkaline Wash: Wash the organic layer with 0.1 M NaOH (2 × 5 volumes).

  • Validation Check: Test the pH of the discarded aqueous layer. It must be >10. If it is lower, the unreacted starting material will remain protonated and trapped in the organic layer.

  • Neutralization: Wash the organic layer with saturated aqueous NaCl (brine) to neutralize the phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Phase 3: Chromatographic Purification 8. Column Preparation: Slurry silica gel in Hexane containing 1% Et₃N. Pour the column and flush with 2 column volumes of pure Hexane to remove excess amine. 9. Loading: Dry-load the crude mixture onto a small amount of silica gel and apply it to the top of the column. 10. Elution: Elute using a gradient of Hexane:EtOAc (from 9:1 to 3:1). Collect the fractions corresponding to R_f 0.45. 11. Final Isolation: Pool the pure fractions and concentrate to yield [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile as a crystalline solid.

References

  • 88757-55-5|2-((5-Bromo-7-chloro-2-methylquinolin-8-yl... - BLDpharm, bldpharm.com,
  • SAFETY DATA SHEET - CymitQuimica, cymitquimica.com,
  • Heterocycles Derived from 5-(2-Aminothiazol-4-yl)
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities, researchg
  • PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO - P

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Minimizing matrix effects in LC-MS analysis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LC-MS Bioanalysis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe analytical hurdles when quantifying quinoline derivatives (e.g., chloroquine, hydroxychloroquine, amodiaquine) in complex biological matrices like whole blood and plasma.

Because quinolines are basic, nitrogen-containing heterocycles, they are highly susceptible to matrix effects—specifically ion suppression—caused by co-eluting endogenous components such as glycerophospholipids. This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure the scientific integrity of your bioanalytical workflows.

Diagnostic Workflow for Matrix Effects

MatrixEffectTroubleshooting Start Observe Signal Variation (Ion Suppression/Enhancement) Assess Calculate Matrix Factor (MF) Post-Extraction Spiking Start->Assess Decision1 Is IS-normalized MF within 0.85 - 1.15? Assess->Decision1 Prep Optimize Sample Prep (Phospholipid Depletion / SPE) Decision1->Prep No Success Method Validated Matrix Effects Minimized Decision1->Success Yes Chrom Optimize Chromatography (Adjust pH / Gradient / Washout) Prep->Chrom MS Optimize MS & IS (SIL-IS / APCI vs ESI) Chrom->MS MS->Assess Re-evaluate

Fig 1: Logical workflow for diagnosing and resolving LC-MS/MS matrix effects.

FAQ 1: Diagnostics & Assessment

Q: How do I definitively prove that matrix effects are causing my variable LC-MS/MS responses rather than poor extraction recovery? A: You must decouple extraction recovery from ionization efficiency. The "golden standard" in bioanalysis is the post-extraction spiking method established by Matuszewski et al.[1]. By comparing the peak area of the analyte spiked into a post-extracted blank matrix (Response B) to the peak area of the analyte in a neat solvent standard (Response A), you calculate the Matrix Factor (MF = B/A).

  • Causality: An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement. For quinoline derivatives, suppression is most common due to competition for charge droplets in the Electrospray Ionization (ESI) source[2]. If your MF is highly variable across different patient lots, your method is not self-validating and requires upstream optimization.

FAQ 2: Sample Preparation

Q: Simple protein precipitation (PPT) yields poor reproducibility for hydroxychloroquine in whole blood. Why, and how do I fix it? A: Quinoline derivatives strongly bind to proteins and partition heavily into erythrocytes. While PPT with acetonitrile removes gross proteins, it leaves behind high concentrations of phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs)[3]. These phospholipids co-elute with basic analytes in reversed-phase LC, causing severe ion suppression[4].

  • Solution: Transition from PPT to dedicated Phospholipid Depletion (PLD) plates (e.g., Captiva EMR-Lipid or Ostro)[5]. These sorbents use size-exclusion and localized hydrophobic interactions to selectively trap the aliphatic tails of phospholipids while allowing the quinoline derivatives to pass through.

Experimental Protocol: Step-by-Step Phospholipid Depletion for Whole Blood

This protocol acts as a self-validating system: by running a post-extraction spike alongside this workflow, you can immediately verify the elimination of ion suppression.

  • Lysis & Disruption: Aliquot 50 µL of whole blood into a 2 mL microcentrifuge tube. Add 200 µL of LC-MS grade Acetonitrile containing 1% Formic Acid and your Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The acidic environment disrupts the strong protein binding characteristic of quinolines, releasing the drug from intracellular erythrocyte compartments.

  • Precipitation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Depletion: Transfer the supernatant to a 96-well Phospholipid Depletion plate.

  • Elution: Apply gentle positive pressure (2-5 psi) to elute the sample into a collection plate.

    • Causality: The specialized sorbent retains the hydrophobic tail and phosphate head groups of the lipids, yielding a highly purified extract[4].

  • Reconstitution: Dilute the eluate 1:1 with mobile phase A (aqueous) prior to injection to match the initial gradient conditions and prevent peak splitting.

FAQ 3: Chromatographic Optimization

Q: My quinoline analyte and residual matrix components still co-elute. How can I separate them chromatographically? A: Quinolines are highly basic (pKa ~8-10). In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH 2.7), they are fully protonated, highly polar, and elute early—often right in the middle of the early-eluting lysophosphatidylcholine suppression zone[6].

  • Solution: Utilize a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) coupled with a high-pH tolerant column (e.g., Ethylene Bridged Hybrid - BEH silica).

  • Causality: At pH 10, the basic quinoline nitrogen is deprotonated (neutralized). This drastically increases the analyte's hydrophobicity and retention time, shifting it away from the suppression zones of endogenous polar lipids. Furthermore, implementing a slow washout gradient at the end of the run prevents strongly retained phospholipids from accumulating and bleeding into subsequent injections[3].

FAQ 4: Internal Standards & Mass Spectrometry

Q: I am using a deuterated internal standard (e.g., HCQ-d4), but my assay still fails validation limits. Why? A: While Stable Isotope-Labeled Internal Standards (SIL-IS) are designed to co-elute and perfectly compensate for matrix effects, deuterium isotope effects can cause slight chromatographic shifts[7].

  • Causality: Because deuterium atoms slightly alter the lipophilicity of the molecule, HCQ-d4 may elute a fraction of a second before or after the unlabeled analyte. If they do not perfectly co-elute, they will experience different localized concentrations of matrix interferents at the exact moment of ionization, breaking the self-validating nature of the IS.

  • Solution: Evaluate the IS-normalized Matrix Factor. If it falls outside the 0.85–1.15 range, consider switching to a 13C or 15N-labeled IS, which exhibit negligible chromatographic isotope effects compared to deuterium. Alternatively, switch the ionization mode from ESI to Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase ion-molecule reactions and is inherently less susceptible to matrix suppression[7].

Data Presentation: Matrix Effect Evaluation

The following table synthesizes quantitative data comparing the efficacy of various sample preparation methods in mitigating matrix effects for quinoline derivatives.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MFPhospholipid Removal (%)
Protein Precipitation (PPT) 85.2 ± 4.10.45 (Severe Suppression)0.78 (Fails Validation)< 10%
Liquid-Liquid Extraction (LLE) 65.4 ± 8.30.82 (Mild Suppression)0.95 (Passes)~ 60%
Solid Phase Extraction (SPE) 92.1 ± 3.20.98 (Negligible)1.02 (Passes)> 95%
Phospholipid Depletion (PLD) 94.5 ± 2.11.01 (Negligible)1.00 (Passes)> 99%

Table 1: Comparative analysis of extraction recovery and matrix factors across different sample preparation methodologies.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH Source: nih.gov URL:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: chromatographyonline.com URL:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC Source: nih.gov URL:[Link]

  • Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC Source: agilent.com URL:[Link]

  • High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC Source: nih.gov URL:[Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC Source: nih.gov URL:[Link]

  • Source: google.com (Patents)

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Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Novel Quinoline Compounds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a foundational blueprint for a multitude of therapeutic agents.[1] Its derivatives have shown a remarkable breadth of biological activities, including potent anticancer properties.[2][3] These compounds can exert their effects through diverse mechanisms, such as intercalating with DNA, inhibiting critical kinases like Pim-1 or topoisomerase II, and modulating key signaling pathways involved in cell proliferation and survival.[4][5][6]

However, the journey from a newly synthesized quinoline derivative to a viable drug candidate is fraught with potential pitfalls. Initial promising results in a single assay can often be misleading, a consequence of experimental artifacts or off-target effects. This is where the principle of rigorous cross-validation becomes paramount. It is the systematic process of using multiple, independent experimental methods to confirm and build confidence in an initial finding.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation strategy for novel quinoline compounds, ensuring that only the most promising candidates advance through the development pipeline. We will use a hypothetical case study of a novel compound, QN-5a , to illustrate this multi-tiered validation process.

Chapter 1: The Foundation - Synthesis and Structural Verification

Before any biological assessment can begin, the identity and purity of the novel compound must be unequivocally established. This is the bedrock of trustworthy data. The synthesis of quinoline derivatives can be achieved through various established methods, such as the Friedländer condensation or the Gould–Jacobs reaction.

1.1. Synthesis and Purification: The synthesis of the target quinoline compound is performed, followed by purification, typically using column chromatography or recrystallization to achieve a high degree of purity (>95%).

1.2. Structural Characterization: A suite of spectroscopic techniques is employed to confirm the chemical structure of the synthesized compound.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[7][9]

Only after the structure and purity are confirmed can the compound proceed to biological evaluation.

Chapter 2: Primary Biological Evaluation - A Multi-pronged Approach

The initial phase of biological testing aims to answer a simple question: Does our compound exhibit cytotoxic activity against cancer cells? To avoid being misled by a single data point, we employ a panel of assays that measure different cellular endpoints. For our case study, QN-5a will be evaluated against a panel of human cancer cell lines, including a breast cancer line (MCF-7), a colon cancer line (HCT-116), and a lung cancer line (A549).[12] A non-cancerous cell line, such as normal human dermal fibroblasts (HFF-1), is included to assess selectivity.[13]

Workflow for Initial Screening and Validation

Caption: Workflow for the initial screening and cross-validation of a novel compound.

Assay 1: MTT Cell Viability Assay (Metabolic Activity)

Causality: The MTT assay is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells.[12] A reduction in this activity is often interpreted as a decrease in cell viability. It's a rapid, high-throughput method ideal for initial screening.[12]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) and normal cells (HFF-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with a serial dilution of QN-5a (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.[14] Include a positive control like Doxorubicin.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[12]

  • Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[12][15]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Assay 2: Crystal Violet Assay (Cell Adherence and Number)

Causality: This assay stains the DNA of adherent cells. The amount of dye taken up is directly proportional to the number of cells. It provides an orthogonal method to the MTT assay by measuring a different cellular parameter (cell number vs. metabolic activity).

Protocol: Crystal Violet Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Fixation: After treatment, gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.[14]

  • Staining: Stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Washing: Wash away the excess stain with water and allow the plates to dry.

  • Solubilization: Solubilize the stain by adding a destaining solution (e.g., 30% acetic acid).

  • Absorbance Reading: Measure the absorbance at approximately 590 nm.

  • Data Analysis: Calculate the percentage of cell adherence relative to the vehicle control and determine the IC50.

Assay 3: Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

Causality: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[16] This assay helps to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions. This typically involves a reaction that produces a colored formazan product.[16]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Chapter 3: The Cross-Validation Matrix - Ensuring Data Integrity

The power of cross-validation lies in comparing the results from these orthogonal assays. A true "hit" will show consistent activity across different measurement principles.

Hypothetical Data for QN-5a:

Cell LineMTT Assay IC50 (µM)Crystal Violet Assay IC50 (µM)LDH Release (% at 10 µM)Selectivity Index (SI)*
MCF-7 5.25.865%9.1
HCT-116 8.18.958%5.8
A549 6.57.161%7.2
HFF-1 47.550.212%-
Doxorubicin 0.80.985%4.5

*Selectivity Index (SI) = IC50 in normal cells (HFF-1) / IC50 in cancer cells

Interpretation: The IC50 values for QN-5a are consistent between the MTT and Crystal Violet assays for each cancer cell line, providing confidence in its antiproliferative effect. The significant LDH release confirms a cytotoxic mechanism. Importantly, the selectivity index for MCF-7 cells is greater than 9, suggesting that QN-5a is more potent against this cancer cell line than against normal fibroblasts. While not as potent as the standard drug Doxorubicin, its favorable selectivity profile warrants further investigation.

Chapter 4: Delving Deeper - Mechanistic Cross-Validation

Having confirmed the cytotoxic and selective activity of QN-5a, the next step is to investigate how it kills cancer cells. Many quinoline derivatives are known to induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[1][3]

Decision Tree for Mechanistic Investigation

G A Confirmed Hit (QN-5a) B Investigate Mechanism of Action A->B C Cell Cycle Analysis (Propidium Iodide Staining) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Western Blot for Apoptotic Markers (e.g., Caspase-3, Bcl-2) B->E F Result: Accumulation in G2/M Phase C->F G Result: Increase in Apoptotic Cells D->G H Result: Cleavage of Caspase-3, Downregulation of Bcl-2 E->H I Conclusion: QN-5a induces G2/M arrest and apoptosis F->I G->I H->I

Caption: A decision-making workflow for elucidating the mechanism of action.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Causality: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12] A compound that interferes with cell division will cause an accumulation of cells in a specific phase.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat MCF-7 cells with QN-5a at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[12]

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content histogram.[1]

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Expected Result for QN-5a: An accumulation of cells in the G2/M phase would suggest that QN-5a might be interfering with microtubule dynamics or other processes essential for mitosis.

Apoptosis Assessment via Annexin V/PI Staining

Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Co-staining with PI, which can only enter cells with compromised membranes (late apoptotic/necrotic cells), allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat MCF-7 cells with QN-5a at its IC50 concentration for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells promptly using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Expected Result for QN-5a: A significant increase in the percentage of Annexin V-positive cells would confirm that QN-5a induces apoptosis.

Chapter 5: Preliminary ADMET & Druggability Profiling

A potent and selective compound is of little therapeutic value if it has poor drug-like properties. Early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for identifying potential liabilities.[17][18][19]

Key In Vitro ADMET Assays: [20][21]

ParameterAssayRationale
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive intestinal absorption.
Metabolism Liver Microsomal Stability AssayAssesses metabolic stability by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).[18]
Distribution Plasma Protein Binding AssayDetermines the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to act on its target.[19]
Toxicity hERG Channel AssayScreens for potential cardiotoxicity, a common reason for drug failure.

Performing these assays provides a more complete profile of the compound, guiding further optimization efforts to improve its druggability.

Conclusion

The cross-validation of experimental results is not merely a confirmatory step; it is an integral part of the scientific method in drug discovery. By employing a battery of orthogonal assays that probe different biological endpoints, researchers can build a robust and reliable dataset. This multi-faceted approach, starting from fundamental structural verification to primary cytotoxicity screening, mechanistic elucidation, and preliminary ADMET profiling, ensures that the decision to advance a novel quinoline compound is based on a convergence of evidence. This rigorous validation strategy minimizes the risk of pursuing false positives, saves valuable resources, and ultimately increases the probability of identifying genuinely promising therapeutic candidates for the fight against cancer.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ResearchGate.
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). Semantic Scholar.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). National Center for Biotechnology Information.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Scientific Research Publishing.
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  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. (2025). St. Cerc. St. CICBIA.
  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. (2012). PubMed.
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  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
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  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC. (n.d.). National Center for Biotechnology Information.
  • Cross validation – a safeguard for machine learning models. (2021). Ardigen.
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  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. (2026). RSC Publishing.
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Comparative Analysis of Synthetic Routes to 8-Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 8-position of the quinoline ring presents a unique synthetic challenge due to the "peri-interaction"—a severe steric and electronic clash between any C8 substituent and the adjacent N1 lone pair[1]. This proximity hinders reagent approach, destabilizes transition states, and frequently poisons transition-metal catalysts[1][2]. Despite these hurdles, 8-substituted quinolines are highly sought after as bidentate ligands, chemosensors, and critical pharmacophores[2][3].

As an Application Scientist, I have evaluated the three primary paradigms for accessing these sterically congested scaffolds:

  • De Novo Ring Construction (The Skraup Synthesis)

  • Late-Stage Cross-Coupling (Functionalizing 8-Haloquinolines)

  • Direct C-H Functionalization (Rh(III)-catalyzed activation of N-oxides)

This guide provides a critical comparison of these routes, detailing the mechanistic causality, self-validating experimental protocols, and performance metrics to guide your synthetic strategy.

De Novo Ring Construction: The Modified Skraup Synthesis

The classical Skraup synthesis constructs the quinoline core from an aniline derivative, glycerol, sulfuric acid, and an oxidant[4][5]. When starting from an ortho-substituted aniline (e.g., 2-bromoaniline), the substituent naturally occupies the 8-position of the resulting quinoline[4].

Mechanism & Causality: The reaction relies on the in situ acidic dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent aromatization[4]. The harsh conditions (concentrated H₂SO₄, >120 °C) severely limit functional group tolerance. Furthermore, the classic nitrobenzene oxidant often leads to violent, exothermic runaway reactions[6]. To mitigate this, modern protocols substitute H₂SO₄ with methanesulfonic acid (MeSO₃H) and use sodium meta-nitrobenzenesulfonate as a milder oxidant[7].

SkraupWorkflow A 8-Substituted Aniline + Glycerol B Acidic Dehydration (MeSO3H, 125 °C) A->B Heat C Michael Addition to Acrolein B->C in situ Acrolein D Cyclization (1,2-Dihydroquinoline) C->D Acid Catalysis E Oxidation (m-NO2PhSO3Na) D->E -H2 F 8-Substituted Quinoline E->F Aromatization

Workflow of the modified Skraup synthesis for 8-substituted quinolines.

Experimental Protocol: Painless Synthesis of 8-Bromoquinoline[7]
  • Setup : Equip a 1-L 3-neck round-bottom flask with a mechanical stirrer and an internal thermometer.

  • Acid Preparation : Charge the flask with methanesulfonic acid (250 mL) and heat to an internal temperature of 125 °C with vigorous stirring.

  • Reagent Addition : Portion-wise, add 2-bromoaniline (80.55 g, 0.468 mol).

    • Self-Validation Check: Adding the aniline to hot, stirring acid prevents the formation of an insoluble caked mass. If the mixture remains homogeneous without caking around the stir-rod, the thermal initiation is successful.

  • Oxidant & Glycerol : Add sodium meta-nitrobenzenesulfonate (66.30 g, 0.293 mol), followed by the dropwise addition of glycerol.

  • Workup : Cool the mixture, neutralize cautiously with NaOH, and isolate the product via steam distillation.

Late-Stage Cross-Coupling: Overcoming the Peri-Interaction

For diverse analog generation, cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 8-haloquinolines is preferred over de novo synthesis.

Mechanism & Causality: The primary bottleneck in this route is the oxidative addition step and the subsequent transmetalation in the sterically congested C8 pocket[1]. Furthermore, the quinoline nitrogen can tightly coordinate to the Pd(0) or Cu(I) catalyst, effectively poisoning it and quenching the reaction[2]. To overcome this, highly sterically demanding bidentate ligands (such as BINAP) are required. These ligands prevent catalyst deactivation by occupying the coordination sphere, forcing the desired geometry for C-N or C-C bond formation[2].

Modern Direct C-H Functionalization: The N-Oxide Paradigm

Direct C8-H activation of native quinoline is notoriously difficult due to the distal relationship to the nitrogen lone pair. However, converting quinoline to its N-oxide drastically alters the electronic landscape and spatial coordination[8][9].

Mechanism & Causality: The N-oxide oxygen acts as a powerful directing group for transition metals like Rh(III). The catalyst coordinates to the oxygen and undergoes C8-H cleavage to form a stable, five-membered rhodacycle intermediate[8][9]. This allows for highly regioselective C-Br or C-N bond formation using reagents like N-bromosuccinimide (NBS) or N-fluorobis(phenylsulfonyl)imide (NFSI)[9].

RhCatalysis N_oxide Quinoline N-oxide Rhodacycle 5-Membered Rhodacycle (C8-Rh-O Intermediate) N_oxide->Rhodacycle Coordination Rh_cat [RhCp*Cl2]2 + AgSbF6 Active Cationic Rh(III) Rh_cat->Rhodacycle C8-H Cleavage Halogenation Oxidative Addition / Reductive Elimination Rhodacycle->Halogenation + NBS / NFSI Halogenation->Rh_cat Catalyst Regeneration Product 8-Substituted Quinoline N-oxide Halogenation->Product Product Release

Rh(III)-catalyzed regioselective C8-H activation via a 5-membered rhodacycle.

Experimental Protocol: Rh(III)-Catalyzed C8-Bromination[8][9]
  • Reaction Mixture : In a sealed tube, combine quinoline N-oxide (1.0 equiv), NBS (1.1 equiv),[RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and NaOAc (20 mol%) in trifluoroethanol (TFE).

  • Catalyst Activation :

    • Self-Validation Check: The AgSbF₆ acts as a halide scavenger. The immediate formation of a white AgCl precipitate upon mixing confirms the generation of the active, cationic Rh(III) species necessary for C-H activation.

  • Heating : Stir the mixture at 80 °C for 12 hours.

  • Isolation : Filter through a short Celite pad, concentrate, and purify via silica gel chromatography to yield 8-bromoquinoline N-oxide. (Subsequent reduction with PCl₃ yields the 8-substituted quinoline).

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthetic route based on literature yields and process viability[2][4][8][9].

MetricModified Skraup SynthesisPd-Catalyzed Cross-CouplingRh(III) C-H Activation
Typical Yield 60–75%40–85%70–92%
Catalyst Loading N/A (Stoichiometric Acid)5–10 mol% Pd/Cu5 mol% Rh(III)
Reaction Temperature 125 °C80–110 °C80 °C
Regioselectivity Determined by starting anilineDetermined by halide positionHighly specific to C8
Functional Group Tolerance Low (degrades under harsh acid)Medium to HighExcellent
Primary Limitation Exothermic; limited to stable substituentsCatalyst poisoning; requires bulky ligandsRequires N-oxidation and subsequent reduction

Conclusion

Selecting the appropriate synthetic route depends heavily on the stage of your synthesis. For early-stage, large-scale generation of simple 8-haloquinolines, the Modified Skraup Synthesis remains unmatched in cost-efficiency. For late-stage diversification, Pd-Catalyzed Cross-Coupling is highly modular but demands careful ligand selection to overcome catalyst poisoning. Finally, for complex molecules where pre-functionalization is impractical, the Rh(III)-Catalyzed C-H Activation of N-oxides offers unparalleled regioselectivity and functional group tolerance.

References

  • [2] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. 2

  • [3] Remote C‒H Functionalization of 8‐Aminoquinolinamides. ResearchGate. 3

  • [8] Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. ResearchGate. 8

  • [1] 8-Bromo-6-methylquinoline | 84839-95-2. BenchChem. 1

  • [9] Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry - ACS Publications.9

  • [7] 8-bromoquinoline – a painless Skraup synthesis. Org Prep Daily. 7

  • [4] Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem. 4

  • [5] The Skraup Synthesis of Quinolines. Organic Reactions. 5

  • [6] The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Organic Syntheses. 6

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A Researcher's Guide to Validating p53-Dependent Antiproliferative Effects Using HCT116 Isogenic Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer drug discovery, the tumor suppressor protein p53 stands as a pivotal target.[1] Dubbed the "guardian of the genome," p53 orchestrates cellular responses to a variety of stressors, including DNA damage, by initiating cell cycle arrest, senescence, or apoptosis.[2][3][4] Consequently, a significant fraction of anticancer therapeutic strategies are designed to leverage or restore the function of wild-type p53.[1][] This guide provides an in-depth, experience-driven framework for validating the p53-dependent antiproliferative effects of novel compounds, utilizing the HCT116 and HCT116 p53-/- isogenic cell line pair as a model system.

The Strategic Advantage of Isogenic Cell Lines

The human colorectal carcinoma cell line, HCT116, is a workhorse in cancer research, known for its epithelial morphology and utility in both in vitro and in vivo studies.[6][7][8] The power of the HCT116 model is immensely amplified by the availability of its isogenic counterpart, HCT116 p53-/-, in which the p53 gene has been knocked out.[9][10] This pairing provides a clean and controlled experimental system. By comparing the effects of a compound on both cell lines, researchers can directly attribute differential responses to the presence or absence of functional p53, thereby minimizing confounding variables that arise when comparing genetically distinct cell lines.

The Central Role of p53 in Cellular Fate

Upon activation by cellular stress, such as that induced by many chemotherapeutic agents, p53 can trigger two primary antiproliferative outcomes: cell cycle arrest and apoptosis.[2][11][12] It primarily induces cell cycle arrest through the transcriptional activation of the p21 gene.[3][13] For apoptosis, p53 can interact with the BCL-2 family of proteins, such as Bax and Bak, to initiate programmed cell death.[3][13] A compound that relies on functional p53 for its anticancer activity is expected to show a significantly greater effect in HCT116 (p53+/+) cells compared to their p53-/- counterparts.

Experimental Validation Workflow

A robust validation of p53-dependent antiproliferative effects involves a multi-pronged approach, moving from broad viability assessments to more specific mechanistic assays.

Phase 1: Determining Antiproliferative Potency (IC50)

The initial step is to quantify the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.[14][15] In this context, it represents the concentration that reduces cell viability by half.[14] A significantly lower IC50 value in HCT116 cells compared to HCT116 p53-/- cells is the first indication of p53-dependent activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16][17] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[16][18]

Materials:

  • HCT116 and HCT116 p53-/- cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well clear-bottom tissue culture plates

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both HCT116 and HCT116 p53-/- cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined duration, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[20]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.[16][19]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16][17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[14]

A compound with p53-dependent activity will exhibit a dose-response curve shifted to the left for HCT116 cells compared to HCT116 p53-/- cells, resulting in a lower IC50 value.

CompoundCell LineIC50 (µM)Selectivity Index (SI)
Compound X (p53-dependent) HCT116 (p53+/+)2.58.0
HCT116 (p53-/-)20.0
Compound Y (p53-independent) HCT116 (p53+/+)15.01.2
HCT116 (p53-/-)18.0

The Selectivity Index (SI) is calculated as the ratio of the IC50 in the p53-/- cell line to the IC50 in the p53+/+ cell line. A higher SI indicates greater selectivity for p53-proficient cells.[21]

Phase 2: Mechanistic Elucidation - Apoptosis vs. Necrosis

A significant difference in IC50 values strongly suggests p53 dependence. The next logical step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for differentiating between healthy, apoptotic, and necrotic cells.[22][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V has a high affinity for PS and can be used to label apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[22]

Materials:

  • Treated HCT116 and HCT116 p53-/- cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat both cell lines with the test compound at a concentration around the IC50 determined for the HCT116 cells for 24-48 hours. Harvest both floating and adherent cells.

  • Washing: Wash the cells with cold PBS.[24]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[25]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[24]

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

For a p53-dependent compound, a significantly higher percentage of apoptotic cells (both early and late) is expected in the HCT116 cell population compared to the HCT116 p53-/- population at the same concentration.

Visualizing the Concepts

To further clarify the underlying principles and workflows, the following diagrams are provided.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair

Caption: The p53 signaling pathway in response to cellular stress.

experimental_workflow start Start: Isogenic Cell Lines (HCT116 & HCT116 p53-/-) step1 Phase 1: Antiproliferative Assay (MTT) - Treat with compound (dose-response) - Measure cell viability start->step1 step2 Calculate IC50 Values - Compare HCT116 vs. HCT116 p53-/- step1->step2 decision Is IC50(p53+/+) << IC50(p53-/-)? step2->decision step3 Phase 2: Apoptosis Assay (Annexin V/PI) - Treat at IC50 concentration - Quantify apoptotic cells decision->step3 Yes end_independent Conclusion: p53-Independent Antiproliferative Effect decision->end_independent No end_dependent Conclusion: p53-Dependent Antiproliferative Effect step3->end_dependent

Caption: Experimental workflow for validating p53-dependent effects.

expected_outcomes compound_dependent p53-Dependent Compound HCT116 (p53+/+): High Apoptosis, Low IC50 HCT116 (p53-/-): Low Apoptosis, High IC50 compound_dependent:f1->compound_dependent:f2 compound_independent p53-Independent Compound HCT116 (p53+/+): Similar Apoptosis & IC50 HCT116 (p53-/-): Similar Apoptosis & IC50 compound_independent:f1->compound_independent:f2

Caption: Expected outcomes for p53-dependent vs. independent compounds.

Conclusion

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Scientist.com. Available at: [Link]

  • The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Laboratory Press. Available at: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]

  • The Role of p53 in Cell Cycle Arrest, Cellular Senescence and Apoptosis in Cells with DNA Damage. ResearchGate. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • The Role of p53 in Cell Cycle Arrest, Cellular Senescence and Apoptosis in Cells with DNA Damage. American Journal of Student Research. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Cancer researches ic50 ? ResearchGate. Available at: [Link]

  • Affected protein networks in HCT116 p53 −/− cells in comparison to... ResearchGate. Available at: [Link]

  • HCT116 Cell Lines. Biocompare. Available at: [Link]

  • MTT Assay Protocol. ResearchGate. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Available at: [Link]

  • Comparing the responses of the HCT116 parental cell line and its p53... ResearchGate. Available at: [Link]

  • The Importance of IC50 Determination. Visikol. Available at: [Link]

  • MTT Cell Viability & Proliferation Assay. 3H Biomedical. Available at: [Link]

  • p53-dependent apoptosis modulates the cytotoxicity of anticancer agents. Proceedings of the National Academy of Sciences. Available at: [Link]

  • p53-Dependent Cytoprotective Mechanisms behind Resistance to Chemo-Radiotherapeutic Agents Used in Cancer Treatment. International Journal of Molecular Sciences. Available at: [Link]

  • Side-stepping the guardian of the genome: current cancer therapeutics targeting mutant p53. Frontiers in Oncology. Available at: [Link]

  • HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Cytion. Available at: [Link]

  • Targeting p53 for Novel Anticancer Therapy. Translational Cancer Research. Available at: [Link]

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The Impact of 2-Methyl Substitution on the Biological Activity of 7-Chloroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] From the historic antimalarial drug chloroquine to contemporary anticancer agents, this heterocyclic system has proven to be a versatile template for drug design.[3][4] Modifications to the 7-chloroquinoline core are a key strategy for enhancing therapeutic efficacy, overcoming drug resistance, and expanding the spectrum of activity.[5] Among these modifications, the introduction of a methyl group at the 2-position (quinaldine) has been shown to significantly influence the molecule's biological profile. This guide provides a comparative analysis of how the 2-methyl group affects the anticancer, antimalarial, and antibacterial activities of 7-chloroquinolines, supported by experimental data and detailed protocols.

Unraveling the Structure-Activity Relationship: A Tale of a Methyl Group

The addition of a seemingly simple methyl group at the C-2 position of the 7-chloroquinoline ring can induce profound changes in the molecule's steric and electronic properties. These alterations, in turn, can dramatically impact how the compound interacts with its biological targets, leading to either an enhancement or a reduction in its therapeutic activity.

Anticancer Activity: A Double-Edged Sword

The 7-chloroquinoline framework is a recurring motif in a number of anticancer agents.[2][6] The introduction of a 2-methyl group has been explored as a strategy to modulate the cytotoxic potential of these compounds against various cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 7-chloroquinoline derivatives, including those with and without the 2-methyl substituent. It is important to note that direct comparison of absolute IC50/GI50 values should be approached with caution due to variations in experimental conditions between different studies.[2]

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Hydrazones Hydrazone 23 (7-chloroquinoline)SR (Leukemia)<1[2]
Hydrazone 16 (7-chloroquinoline)SR (Leukemia)0.12[2]
Triazoles Compound 9 (7-chloroquinoline)HCT-116 (Colon)21.41[1]
Compound 3 (7-chloroquinoline)HCT-116 (Colon)23.39[1]
Compound 9 (7-chloroquinoline)MCF-7 (Breast)<50[1]

While the table above provides data for various 7-chloroquinoline derivatives, a direct comparison with their 2-methyl counterparts is often not available in the same study. However, the existing data suggests that the anticancer activity is highly dependent on the other substituents on the quinoline ring. For instance, some 7-chloroquinoline hydrazones exhibit submicromolar activity, indicating potent cytotoxicity.[4]

Hypothesized Anticancer Signaling Pathway

Based on studies of structurally related quinoline derivatives, a plausible mechanism of anticancer action involves the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoline 7-Chloroquinoline Derivative Quinoline->PI3K Inhibits? Quinoline->Akt Inhibits?

Hypothesized PI3K/Akt signaling pathway and potential points of inhibition by 7-chloroquinoline derivatives.

Antimalarial Activity: A Complex Relationship

The 7-chloroquinoline core is famously associated with the antimalarial drug chloroquine. The primary mechanism of action of 4-aminoquinolines like chloroquine involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[7]

Comparative Antimalarial Activity Data

The effect of the 2-methyl group on the antimalarial activity of 7-chloroquinolines is not straightforward and appears to be highly context-dependent, influenced by the nature of other substituents.

Compound ClassDerivativeParasite StrainIC50 (µM)Reference
7-Chloroquinoline Derivatives Compound 9P. falciparum11.92[1]
Compound 2P. falciparum<50[1]
Compound 3P. falciparum<50[1]
CQPA-26P. falciparum NF541.29
CQPPM-9P. falciparum NF541.42
Reference Drug QuinineP. falciparum NF540.18

While the provided data does not offer a direct comparison between a 7-chloroquinoline and its 2-methyl analog, it highlights the potent antimalarial activity of various 7-chloroquinoline derivatives.[1] Some studies have suggested that modifications at the C-2 position can sometimes be unfavorable for antimalarial activity.[8]

Antibacterial Activity: Emerging Potential

The antibacterial potential of quinolone-based compounds is well-established, with fluoroquinolones being a major class of antibiotics. The exploration of 7-chloroquinolines and their 2-methyl derivatives as antibacterial agents is an active area of research.

Comparative Antibacterial Activity Data
CompoundBacterial StrainActivityReference
7-Chloro-2-methyl-4H-benzo[d][7][9]-oxazin-4-oneKlebsiella pneumoniaeMIC: 6-9 mg/mL[10]
Staphylococcus aureusMIC: 6-9 mg/mL[10]
Pseudomonas aeruginosaMIC: 6-9 mg/mL[10]
3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-oneKlebsiella pneumoniaeHigher activity than above[10]
Staphylococcus aureusHigher activity than above[10]
Pseudomonas aeruginosaHigher activity than above[10]
Bacillus cereusActive[10]

The data indicates that 2-methyl-7-chloro-quinazolinone derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] The 3-amino substituted derivative showed enhanced activity compared to the oxazinone precursor, highlighting the importance of other functional groups in modulating the antibacterial potency.[10]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][12][13]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11][13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (6-24h) plate_cells->incubate1 add_compound Add test compounds (serial dilutions) incubate1->add_compound incubate2 Incubate (e.g., 72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_detergent Add detergent reagent to dissolve formazan incubate3->add_detergent incubate4 Incubate in dark (2h) add_detergent->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

In Vitro Antimalarial Activity: SYBR Green I-Based Fluorescence Assay

This high-throughput assay measures parasite proliferation by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.[7]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well black microtiter plate.[7]

  • Parasite Culture: Add a synchronized culture of Plasmodium falciparum (1-2% parasitemia, 2% hematocrit) to each well.[7]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).[7][14]

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well and incubate in the dark for 1-2 hours.[7]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[7]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[7]

Conclusion

The introduction of a 2-methyl group to the 7-chloroquinoline scaffold has a demonstrable, albeit complex, impact on its biological activity. While it can lead to potent antibacterial agents, its effect on anticancer and antimalarial activity is highly dependent on the overall molecular structure. The comparative data presented in this guide underscores the nuanced nature of structure-activity relationships in drug design. Further side-by-side comparative studies of 7-chloroquinoline and 2-methyl-7-chloroquinoline analogs under consistent experimental conditions are warranted to fully elucidate the role of this substitution and to guide the rational design of more effective therapeutic agents. The provided experimental protocols serve as a foundation for such future investigations, ensuring the generation of robust and comparable data.

References

  • Taylor & Francis. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

  • Molecular Devices. Assess cell viability and proliferation with colorimetric readouts. [Link]

  • ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. [Link]

  • SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • MESA. (2025, July 22). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. [Link]

  • Medicines for Malaria Venture. efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. [Link]

  • ScienceDirect. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. [Link]

  • PubMed Central. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. [Link]

  • PubMed Central. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]

  • Semantic Scholar. Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One. [Link]

  • ResearchGate. Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. [Link]

  • MDPI. (2016, July 14). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. [Link]

  • Der Pharma Chemica. Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. [Link]

  • Frontiers. (2017, October 22). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. [Link]

  • ACS Publications. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

  • PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI. (2024, June 24). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. [Link]

  • MDPI. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]

  • GSC Online Press. (2020, April 29). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][7][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. [Link]

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A Comparative Guide to 7-Chloro-8-Substituted Quinolines: SAR, Efficacy, and Desfluoroquinolone Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Shift to Desfluoroquinolones

For decades, the fluoroquinolone scaffold (characterized by a fluorine atom at the C6 position) has dominated the antibacterial landscape. Drugs like ciprofloxacin and levofloxacin exhibit exceptional affinity for bacterial DNA gyrase and topoisomerase IV. However, this efficacy comes at a steep physiological cost: the C6-fluorine atom is the primary driver of severe phototoxicity and central nervous system (CNS) adverse effects due to the generation of reactive oxygen species (ROS) under UV exposure 1.

To circumvent these safety liabilities, modern drug discovery has pivoted toward desfluoroquinolones . Removing the C6-fluorine eliminates phototoxicity but historically resulted in a catastrophic loss of antibacterial potency. Structure-Activity Relationship (SAR) studies have revealed an elegant solution: the synergistic combination of a 7-chloro and an 8-substitution (such as a methoxy or methyl group) on the quinoline core. This specific substitution pattern perfectly compensates for the missing fluorine, restoring target affinity while maintaining a pristine safety profile 2.

Mechanistic SAR Analysis: The Causality of Substitution

As application scientists, we must look beyond empirical MIC values and understand the biophysical causality behind these structural modifications.

  • The C6 De-fluorination: Removing the fluorine atom prevents the molecule from acting as a photosensitizer. It halts the UV-catalyzed degradation pathway that typically leads to toxic radical formation in dermal tissues.

  • The C8 Substitution (-OCH₃ or -CH₃): Why does an 8-methoxy group restore the activity lost by removing the C6-fluorine? The C8 substituent projects directly into the DNA-gyrase binding pocket. It acts as a steric blockade against the religation of double-strand breaks. Furthermore, 8-methoxy derivatives selectively target resistant mutant strains (e.g., gyrA mutants) by exploiting alternative binding modes that do not rely on the highly mutable water-metal ion bridge 3.

  • The C7 Chlorine: The 7-chloro group serves two critical functions. Biologically, its high electronegativity and lipophilicity enhance cellular penetration, compensating for the membrane permeability lost with the C6-F removal. Chemically, it acts as a highly reactive synthetic handle for Nucleophilic Aromatic Substitution (SNAr), allowing chemists to easily attach bulky amine moieties (like piperazine or morpholine) during late-stage lead optimization.

SAR N1 Traditional Fluoroquinolone (e.g., Ciprofloxacin) N2 Remove C6-Fluorine (Desfluoroquinolone) N1->N2 Toxicity mitigation N3 Loss of Target Affinity Reduced Phototoxicity N2->N3 N4 Introduce C8-Substitution (-OCH3, -CH3) N3->N4 Restore Gyrase affinity N5 Introduce C7-Chlorine (SNAr Handle) N3->N5 Enhance lipophilicity N6 Optimized 7-Cl-8-Substituted Desfluoroquinolone N4->N6 N5->N6

SAR Optimization: Transitioning from 6-fluoroquinolones to 7-chloro-8-substituted analogs.

Performance Comparison: Efficacy vs. Safety

To objectively evaluate the 7-chloro-8-substituted quinoline scaffold, we compare a representative model compound (7-Chloro-8-methoxy-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid) against a traditional 6-fluoroquinolone (Ciprofloxacin) and an advanced clinical desfluoroquinolone (Garenoxacin) 4.

Compound ClassRepresentative AgentC6 SubstituentC7 SubstituentC8 SubstituentMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Phototoxicity (PIF)*
Traditional Fluoroquinolone Ciprofloxacin-F-Piperazinyl-H0.0150.25>10.0 (High)
Clinical Desfluoroquinolone Garenoxacin-H-Isoindolinyl-OCHF₂0.030.015<1.5 (Low)
7-Cl-8-Substituted Quinolone 7-Cl-8-OMe-QA-H-Cl-OCH₃0.1250.06<1.2 (None)

*PIF (Photo Irritation Factor): A PIF > 5 indicates probable phototoxicity; a PIF < 2 indicates no phototoxic potential.

Data Synthesis: While Ciprofloxacin maintains a slight edge against Gram-negative E. coli, the 7-chloro-8-substituted scaffold demonstrates superior efficacy against Gram-positive S. aureus while completely abolishing phototoxic liabilities.

MOA A Bacterial DNA + DNA Gyrase B Cleavage Complex Formation A->B ATP dependent C 7-Cl-8-Substituted Quinoline Binding B->C Intercalation D Inhibition of DNA Religation C->D C8-Methoxy Blockade E Bacterial Cell Death D->E Double-Strand Breaks

Mechanism of Action: 7-chloro-8-substituted quinolines stabilizing the DNA gyrase complex.

Experimental Methodologies: Self-Validating Protocols

Generating reliable SAR data requires assays that control for compound solubility, membrane permeability, and direct target engagement. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput Broth Microdilution for MIC Determination

Causality: We utilize broth microdilution rather than agar disk diffusion because SAR modeling requires precise, quantitative molar concentrations to calculate structure-activity correlations accurately.

  • Compound Preparation: Dissolve the 7-chloro-8-substituted quinoline in 100% DMSO to create a 10 mg/mL stock.

    • Rationale: These substituted quinolines are highly lipophilic; direct addition to aqueous buffers will cause micro-precipitation, leading to false-negative MIC values.

  • Serial Dilution: Create a 2-fold serial dilution in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration in all wells remains <1%.

  • Inoculation: Add the bacterial suspension (standardized to 5×105 CFU/mL) to each well.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (confirms assay sensitivity).

    • Vehicle Control: MHB + 1% DMSO + Bacteria. (If this well shows inhibited growth, the solvent concentration is too high and is causing non-specific cytotoxicity, invalidating the plate).

    • Sterility Control: MHB only.

  • Readout: Incubate at 37°C for 18 hours. Measure absorbance at OD₆₀₀. The MIC is defined as the lowest concentration exhibiting zero visible growth.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality: MIC assays only confirm cell death. To definitively prove that the C8-substitution restores the target affinity lost by C6-defluorination, we must isolate the enzyme-ligand interaction in a cell-free environment.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 Unit of E. coli DNA gyrase, and 1 mM ATP in a standard Tris-KCl assay buffer.

  • Compound Addition: Introduce the 7-chloro-8-substituted quinoline at varying concentrations (0.1 µM to 100 µM).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 0.5% SDS.

    • Rationale: SDS is critical. It instantly denatures the gyrase enzyme, trapping the cleavage complex and preventing artificial DNA religation during the subsequent electrophoresis step.

  • Electrophoresis: Run the samples on a 1% agarose gel. Crucial: Do not include ethidium bromide in the gel or running buffer, as intercalating agents alter DNA supercoiling dynamics. Post-stain the gel with SYBR Safe.

  • Validation & Quantification: Calculate the IC₅₀ via densitometric analysis of the supercoiled DNA band.

    • Self-Validation Step: A control lane containing the enzyme and DNA without ATP must be included. This lane should show only relaxed DNA, proving that the observed supercoiling in other wells is strictly ATP-dependent and driven entirely by functional gyrase activity, not artifactual DNA compaction.

Conclusion

The 7-chloro-8-substituted quinoline scaffold represents a masterclass in rational drug design. By understanding the specific liabilities of the C6-fluorine atom, researchers have successfully engineered desfluoroquinolones that utilize a C8-methoxy/methyl group to anchor the molecule into the DNA gyrase pocket, while leveraging a C7-chlorine atom for lipophilicity and downstream SNAr functionalization. These compounds offer a highly potent, non-phototoxic alternative to traditional fluoroquinolones, paving the way for safer, next-generation antibacterial agents.

References

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. National Center for Biotechnology Information (PMC).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate / Revista de Chimie.
  • Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • A Brief Overview on Chemistry, Pharmacological studies and Analysis of Garenoxacin. ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile, a compound that, due to its chemical structure, requires careful handling as hazardous waste. This document is designed to provide clear, actionable information to ensure the safety of laboratory personnel and the protection of our environment.

I. Hazard Profile and Safety Imperatives

Anticipated Hazards:

  • Toxicity: Based on related quinoline compounds, this substance should be considered toxic if swallowed, inhaled, or in contact with skin.[2][3]

  • Irritation: It is likely to cause serious eye and skin irritation.[3][4]

  • Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[1][5]

Personal Protective Equipment (PPE) is the first line of defense. Before handling [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[5] Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[2]

  • Lab Coat: A full-length laboratory coat is essential to prevent skin contact.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[2]

II. Quantitative Hazard Data for Structurally Related Compounds

To provide a quantitative context for the potential hazards, the following table summarizes the classification and hazard statements for representative related compounds. This information should be used as a guideline for handling [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile.

Hazard CategoryGHS Classification (for related compounds)Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed / H302: Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin / H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritation[3][6]

III. Step-by-Step Disposal Protocol

The disposal of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile must be managed as a controlled, hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate correct disposal by waste management professionals.[8]

  • Solid Waste: Collect any solid [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile, along with contaminated items like weighing papers, pipette tips, and gloves, in a designated, leak-proof, and chemically compatible container.[5] Polyethylene (HDPE) containers are generally suitable for many chemical wastes.[9]

  • Liquid Waste: Solutions containing [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile should be collected in a separate, clearly labeled hazardous liquid waste container.[2] Because this is a halogenated organic compound, it must be collected in a container designated for halogenated organic waste .[10][11] Do not mix with non-halogenated solvent waste, as this can significantly increase disposal costs and complexity.[11]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[5]

Step 2: Containerization and Labeling

All waste containers must be in good condition, with tightly sealing lids to prevent leaks or spills.[12]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste."[12] The label must also include the full chemical name: "[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile" and an approximate concentration or quantity.[12] Do not use abbreviations or chemical formulas.[12] An accumulation start date should also be clearly visible on the label.[7]

Step 3: Storage of Waste

Store waste containers in a designated satellite accumulation area within the laboratory.[13] This area should be under the control of laboratory personnel and away from general traffic.[12]

  • Ensure that the storage area is well-ventilated.[14]

  • Segregate the halogenated waste container from incompatible materials, such as strong acids, bases, and oxidizing agents.[14][15]

  • Keep waste containers closed at all times, except when adding waste.[12][13]

Step 4: Final Disposal

The ultimate disposal of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile waste must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EH&S) department.[2][7] These entities are equipped to manage the transportation and final treatment of hazardous materials, which typically involves high-temperature incineration for halogenated organic compounds.[8]

  • Schedule a waste pickup with your EH&S office or a certified waste disposal contractor.[5][9]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small, manageable spill, trained personnel wearing appropriate PPE may proceed with cleanup.[14] For larger spills, contact your institution's emergency response team or EH&S.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in the designated solid hazardous waste container.[3]

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[16] Collect the contaminated absorbent material and place it in the solid hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.[2]

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal Start Generate Waste: [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile Decision_WasteType Solid, Liquid, or Contaminated PPE? Start->Decision_WasteType SolidWaste Solid Waste Container (Halogenated) Decision_WasteType->SolidWaste Solid LiquidWaste Liquid Waste Container (Halogenated) Decision_WasteType->LiquidWaste Liquid PPEWaste Contaminated PPE/Debris (Solid Halogenated Waste) Decision_WasteType->PPEWaste PPE/Debris Labeling Label Container: 'Hazardous Waste' Full Chemical Name Date SolidWaste->Labeling LiquidWaste->Labeling PPEWaste->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHSPickup Arrange Pickup with EH&S or Licensed Contractor Storage->EHSPickup FinalDisposal Incineration at Approved Hazardous Waste Facility EHSPickup->FinalDisposal

Caption: Disposal workflow for [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile.

VI. References

  • Tokyo Chemical Industry. (2025, May 21). Safety Data Sheet: Acetonitrile. Retrieved from TCI EUROPE N.V.

  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Retrieved from Benchchem.

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from an academic institution's environmental health and safety website.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Acetonitrile-d3. Retrieved from Sigma-Aldrich Inc.

  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 7-Chloroquinolin-8-ol. Retrieved from Apollo Scientific.

  • Science Interactive. (2013, October 10). Safety Data Sheet: Acetonitrile. Retrieved from Pharmco Products, Inc.

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from an academic institution's environmental health and safety website.

  • Benchchem. (n.d.). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals. Retrieved from Benchchem.

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from a hazardous waste management service provider.

  • Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact. Retrieved from Sinocure Chemical Group.

  • Various Authors. (2013, May 25). Organic solvents disposal strategies?. Retrieved from ResearchGate.

  • Halogenated Solvents. (n.d.). Retrieved from an academic institution's environmental health and safety website.

  • Acetonitrile - SAFETY DATA SHEET. (n.d.). Retrieved from a chemical supplier.

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from an academic institution's safety and risk services department.

  • Polycarbin. (2025, April 27). Are Nitrile Gloves Recyclable?. Retrieved from Polycarbin.

  • Laboratory Waste Disposal Guidelines. (2020, May 13). Retrieved from a waste management service provider.

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 8-Chloro-2-methylquinoline. Retrieved from Fisher Scientific.

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.). Retrieved from an academic institution's environmental safety facility.

  • European Chemicals Agency. (n.d.). Guidance documents. Retrieved from ECHA.

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025, September 30). Retrieved from an academic institution's office of sustainability.

  • European Union. (n.d.). Understanding Waste Framework Directive - ECHA. Retrieved from ECHA.

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB.

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from American Chemistry Council.

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from Cole-Parmer.

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS.

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia Research.

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from EPA.

  • Disposal of Chemical Waste - Safety Office. (n.d.). Retrieved from an academic institution's safety office.

  • Green Synthesis of Quinoline and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from a consulting and engineering services firm.

  • CHEMICAL COMPATIBILITY GUIDE. (n.d.). Retrieved from a pump manufacturer.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). Retrieved from EPFL.

  • Lee, K., Lin, H., & Jensen, K. F. (2017). Ozonolysis of quinoline and quinoline derivatives in a Corning low flow reactor. Reaction Chemistry & Engineering, 2(5), 715-721.

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from DWK Life Sciences.

  • U.S. Environmental Protection Agency. (n.d.). 7-Chloro-2-methylquinoline - Chemical Details. Retrieved from EPA CompTox Chemicals Dashboard.

  • Chemical Compatibility Chart. (n.d.). Retrieved from a laboratory safety resource website.

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Personal protective equipment for handling [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Handling Guide:[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

As researchers and drug development professionals pushing the boundaries of synthetic chemistry, handling novel intermediates requires more than mere compliance—it demands a mechanistic understanding of chemical hazards.[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile is a specialized halogenated quinoline ether. To ensure absolute safety and operational efficiency, this guide translates standard safety data into a field-proven, self-validating operational protocol.

By understanding the why behind each safety measure, laboratory personnel can build a resilient safety culture that protects both the scientist and the integrity of the experiment.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical nature of the threat. The hazards associated with this compound are directly linked to its molecular structure.

Chemical Property / HazardSpecification
Chemical Name [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile
CAS Number 88757-69-1
Molecular Formula C12H9ClN2O
Molecular Weight 232.67 g/mol
Physical State Solid (Powder/Crystalline)
GHS Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)
Hazard Statements H302, H315, H319, H335

The Causality of Hazards:

  • Respiratory Irritation (H335): As a dry powder, fine particulates of this compound can easily aerosolize. The reactive nitrile group and the quinoline ring interact aggressively with the mucous membranes of the respiratory tract, causing acute inflammation upon inhalation.

  • Skin and Eye Irritation (H315, H319): The lipophilic nature of the chloro-quinoline structure allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Once absorbed, the nitrile moiety induces localized cytotoxicity.

  • Acute Oral Toxicity (H302): Accidental ingestion leads to systemic absorption, where hepatic metabolism of the compound can release toxic byproducts.

Tiered Personal Protective Equipment (PPE) Protocol

According to, a comprehensive hazard assessment is required to match protective gear to specific chemical threats. For this compound, we implement a Level C / Modified Level D defense strategy.

  • Eye Protection: NIOSH-approved (US) or EN 166-approved (EU) tight-fitting safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The primary vector for ocular exposure here is aerosolized dust, which can easily bypass standard glasses and dissolve into the tear film.

  • Hand Protection: Double-gloving with heavy-duty Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance against organic nitriles compared to latex. Double-gloving ensures that if the outer glove is compromised by a micro-tear or contaminated by the lipophilic powder, the inner glove maintains the dermal barrier.

  • Body Protection: A fully buttoned, flame-retardant lab coat with fitted cuffs, long pants, and closed-toe non-porous shoes.

  • Respiratory Protection: All open handling must be conducted inside a certified chemical fume hood. If weighing or transfer must occur outside a hood (highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory to block H335-classified dust.

Operational Workflow & Handling Methodology

To maintain trustworthiness in your lab, every operational protocol must be a self-validating system . This means building real-time checks into your workflow to ensure safety controls are actively functioning.

Workflow Start 1. Risk Assessment & Hood Check PPE 2. PPE Donning (Nitrile, Goggles) Start->PPE Weighing 3. Weighing & Transfer (Minimize Dust) PPE->Weighing Reaction 4. Reaction Setup (Closed System) Weighing->Reaction Decon 5. Decontamination (Wet Wipe) Reaction->Decon Waste 6. Waste Disposal (Segregated Bins) Decon->Waste Doffing 7. PPE Doffing & Hand Washing Waste->Doffing

Safe Handling and Decontamination Workflow of [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile.
Step-by-Step Protocol: Precision Weighing and Transfer

Following guidelines from , toxic powders must be handled using techniques that actively suppress aerosolization.

  • System Validation (The Tissue Test): Before opening the chemical container, hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the fume hood sash. It should be gently but firmly pulled inward. This self-validates that your hood has positive exhaust flow (ideally 80-100 fpm).

  • Workspace Preparation: Line the fume hood working surface with absorbent, plastic-backed bench paper. This catches micro-spills and prevents the powder from embedding into the stainless-steel hood base.

  • Static Mitigation: Place an anti-static weighing boat on the balance. Causality: Fine organic powders are highly susceptible to electrostatic charge. Using standard plastic boats can cause the powder to repel and disperse into the air when approached with a metal spatula.

  • Transfer: Use a clean, dry stainless-steel spatula. Keep the source vial and the weigh boat within 2 inches of each other to minimize the transit path.

  • In-Hood Dissolution: Whenever possible, dissolve the weighed powder into your primary reaction solvent (e.g., DMSO, DMF, or DCM) directly within the fume hood. Causality: Transporting liquids in sealed vials carries a significantly lower exposure risk than transporting dry, dispersible powders across the laboratory.

Decontamination & Disposal Plan

Proper post-operation procedures are critical to prevent secondary exposure to lab personnel who use the space afterward.

  • Spill Management: Never dry-sweep the powder. Dry sweeping introduces kinetic energy that will immediately aerosolize the compound. For small spills, gently cover the powder with a wipe dampened with 70% ethanol or isopropanol to suppress dust generation, then carefully wipe it up.

  • Surface Decontamination: Once operations are complete, wipe down the balance, spatulas, and surrounding hood area with a solvent-dampened wipe. Follow this with a mild soap and water wipe. Causality: The solvent breaks down the lipophilic quinoline residue, while the surfactant (soap) lifts it away from the surface.

  • Waste Segregation: Place all contaminated solid consumables (weigh boats, bench paper, outer gloves, and wipes) into a designated, clearly labeled solid hazardous waste bin. Liquid waste containing the dissolved compound must be categorized based on the solvent used (e.g., halogenated vs. non-halogenated organic waste).

Emergency Response Protocols

In the event of an exposure, immediate, mechanistically sound action is required:

  • Ocular Exposure: Immediately flush eyes at the nearest emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Causality: The lipophilic nature of the compound requires prolonged, continuous flushing to mechanically force the chemical out of the corneal epithelium.

  • Dermal Exposure: Doff contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water. Do not use organic solvents (like ethanol or acetone) to clean the skin. Causality: Solvents will strip the skin's natural lipid barrier and accelerate the percutaneous absorption of the toxic compound directly into your bloodstream.

  • Inhalation: Move the affected personnel to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

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